Nerandomilast dihydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C20H29ClN6O4S |
|---|---|
Poids moléculaire |
485.0 g/mol |
Nom IUPAC |
[1-[[2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol;dihydrate |
InChI |
InChI=1S/C20H25ClN6O2S.2H2O/c21-14-10-22-17(23-11-14)13-2-7-27(8-3-13)19-24-15-4-9-30(29)16(15)18(25-19)26-20(12-28)5-1-6-20;;/h10-11,13,28H,1-9,12H2,(H,24,25,26);2*1H2 |
Clé InChI |
HNNFNSBDBHISSY-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Nerandomilast Dihydrate: A Technical Guide to its Anti-Fibrotic and Anti-Inflammatory Function
For Researchers, Scientists, and Drug Development Professionals
Published: December 6, 2025
Executive Summary
Nerandomilast dihydrate is an orally administered, preferential inhibitor of phosphodiesterase 4B (PDE4B), emerging as a novel therapeutic agent for idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF). By selectively targeting PDE4B, Nerandomilast addresses both the inflammatory and fibrotic pathways central to the pathophysiology of these debilitating lung diseases. Its mechanism involves the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a critical secondary messenger, which in turn suppresses pro-inflammatory cytokine synthesis and inhibits key processes of fibrosis, including fibroblast proliferation and myofibroblast differentiation. Clinical trials have demonstrated that Nerandomilast significantly slows the decline of lung function in patients with IPF and PPF. This guide provides an in-depth overview of its core function, mechanism of action, supporting quantitative data from pivotal studies, and detailed experimental protocols used in its preclinical characterization.
Core Function and Indication
Nerandomilast is a first-in-class small molecule developed to treat progressive fibrosing interstitial lung diseases.[1] Its primary function is to exert both anti-fibrotic and immunomodulatory effects, slowing the progressive loss of lung function that characterizes conditions like IPF.[2] Approved by the FDA in October 2025 for the treatment of IPF in adults, it represents the first new therapeutic mechanism for this disease in over a decade.[2][3]
The core therapeutic benefit of Nerandomilast is the preservation of Forced Vital Capacity (FVC), a key measure of lung function.[4] This is achieved through a dual action that mitigates both the chronic inflammation and the excessive extracellular matrix deposition that lead to lung scarring.[3][5]
Mechanism of Action
The function of Nerandomilast is rooted in its selective inhibition of the PDE4B enzyme, which is highly expressed in immune cells and lung fibroblasts.[3][5]
The cAMP Signaling Cascade:
-
Pathophysiology of IPF/PPF: In fibrotic lung diseases, chronic inflammation and repeated micro-injuries lead to the over-expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and pro-fibrotic growth factors like Transforming Growth Factor-beta (TGF-β).[2][3] This environment stimulates the overactivity of PDE4B.
-
PDE4B Overactivity: PDE4B is the enzyme responsible for the hydrolytic degradation of cyclic adenosine monophosphate (cAMP).[2] Its overactivity in IPF leads to depleted intracellular cAMP levels.
-
Consequences of Low cAMP: Low cAMP levels disrupt the cell's natural anti-inflammatory and anti-fibrotic defenses, leading to macrophage and neutrophil activation, fibroblast proliferation and differentiation into contractile myofibroblasts, and excessive collagen deposition.[3][6]
-
Nerandomilast Intervention: Nerandomilast preferentially inhibits PDE4B, preventing the breakdown of cAMP and causing its intracellular levels to rise.[2][7]
-
Restoration of Protective Pathways: Elevated cAMP levels reactivate downstream signaling pathways, such as Protein Kinase A (PKA), which leads to a multi-faceted therapeutic effect:
-
Anti-Inflammatory: Suppression of pro-inflammatory cytokine synthesis (TNF-α, IL-2).[5]
-
Anti-Fibrotic: Inhibition of fibroblast proliferation, myofibroblast differentiation, and extracellular matrix (collagen) synthesis.[5][7]
-
Vascular Integrity: Enhancement of endothelial barrier function.[7][8]
-
Reversal of Fibrotic Phenotype: In vitro studies show Nerandomilast can reverse features of TGF-β1-stimulated fibroblasts by inhibiting MAPK signaling pathways and promoting myofibroblast de-differentiation.[7][9]
-
The signaling pathway is visualized in the diagram below.
Quantitative Data from Clinical and Preclinical Studies
Nerandomilast has been evaluated in extensive clinical and preclinical studies. The quantitative outcomes are summarized below.
Clinical Efficacy: Phase III FIBRONEER Trials
The FIBRONEER program consisted of two pivotal Phase III trials: FIBRONEER-IPF (in patients with Idiopathic Pulmonary Fibrosis) and FIBRONEER-ILD (in patients with other Progressive Pulmonary Fibrosis).[10] Both trials met their primary endpoint.[10]
Table 1: Change in Forced Vital Capacity (FVC) at 52 Weeks
| Trial | Treatment Group | Mean Change in FVC from Baseline (mL) | Placebo-Adjusted Difference (mL) |
|---|---|---|---|
| FIBRONEER-IPF | Nerandomilast 18 mg bid | -98.6[11] | +67.2 |
| Nerandomilast 9 mg bid | -84.6[11] | +81.2 | |
| Placebo | -165.8[11] | N/A | |
| FIBRONEER-ILD | Nerandomilast 18 mg bid | Data to be presented | Statistically Significant |
| Nerandomilast 9 mg bid | Data to be presented | Statistically Significant | |
| Placebo | Data to be presented | N/A |
bid: twice daily. Data for FIBRONEER-IPF from reference[11]. FIBRONEER-ILD met its primary endpoint, with full data pending.
Table 2: Key Secondary and Safety Outcomes
| Outcome | Trial | Nerandomilast 18 mg | Nerandomilast 9 mg | Placebo |
|---|---|---|---|---|
| Composite Secondary Endpoint ¹ | Both | Not Met[10] | Not Met[10] | Not Met[10] |
| Risk of Death (Pooled Analysis) ² | Both | 43% reduction (HR 0.57) | - | N/A |
| Discontinuation due to AE | FIBRONEER-IPF | 14.0%[10] | 11.7%[10] | 10.7%[10] |
| FIBRONEER-ILD | 10.0%[10] | 8.1%[10] | 10.2%[10] | |
| Most Frequent AE (Diarrhea) | FIBRONEER-ILD | 36.6%[10] | 29.5%[10] | 24.7%[10] |
¹Composite endpoint: Time to first acute exacerbation, hospitalization for respiratory cause, or death. ²Pooled analysis of both trials showed a nominally significant reduction in the risk of death.
Preclinical Efficacy: Bleomycin-Induced Rat Model
Preclinical studies in a bleomycin-induced rat model of lung fibrosis demonstrated therapeutic efficacy.[10]
Table 3: Effects of Nerandomilast in Bleomycin-Treated Rats
| Parameter | Bleomycin (B88199) Control | Nerandomilast (30 mg/kg, bid) | % Improvement |
|---|---|---|---|
| Lung Volume (mL) | 4.8 ± 0.3 | 5.9 ± 0.4 | ~23% |
| Lung Tissue Density (mg/cm³) | 550 ± 20 | 480 ± 15 | ~13% |
| AI-Ashcroft Score ¹ | 5.2 ± 0.2 | 3.9 ± 0.3 | ~25% |
Data adapted from Reininger et al. (2024) and Benchchem.[10] ¹A measure of lung fibrosis severity.
Experimental Protocols
Detailed methodologies have been crucial for elucidating the molecular function of Nerandomilast. The following protocols are based on published preclinical studies.[7][8]
In Vitro: Myofibroblast De-differentiation and RNA-Seq
This experiment assesses the ability of Nerandomilast to reverse the fibrotic phenotype in human lung fibroblasts.[7]
Objective: To determine the effect of Nerandomilast on the gene expression profile of human IPF lung fibroblasts (IPF-HLFs) differentiated into myofibroblasts.
Methodology:
-
Cell Culture: Primary IPF-HLFs are cultured in standard fibroblast growth medium.
-
Myofibroblast Differentiation: Cells are seeded and allowed to adhere. Differentiation into myofibroblasts is induced by stimulating the cells with TGF-β1 (e.g., 2 ng/mL) for 48 hours.
-
Treatment: After the initial 48-hour differentiation period, Nerandomilast (at various concentrations) is added to the culture medium in the continued presence of TGF-β1 for an additional 24 hours. A positive control, such as Prostaglandin E2 (PGE2), may be used.
-
Cell Lysis and RNA Extraction: After the 24-hour treatment period, cells are washed and lysed. Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. RNA quality and quantity are assessed.
-
RNA Sequencing: Libraries are prepared from the extracted RNA and subjected to next-generation sequencing (NGS) to generate transcriptome-wide expression data.
-
Data Analysis: Sequencing data is analyzed to identify differentially expressed genes between Nerandomilast-treated and untreated (TGF-β1 only) cells. Pathway analysis is performed to identify signaling pathways modulated by the treatment, such as TGF-β, MAPK, and GPCR signaling.[7]
In Vivo: Bleomycin-Induced Lung Fibrosis in Rats
This protocol establishes a model of lung fibrosis in rats to test the therapeutic (as opposed to preventative) efficacy of Nerandomilast.[8][10]
Objective: To evaluate the anti-fibrotic efficacy of Nerandomilast in a therapeutic regimen in rats with established lung fibrosis.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are used.
-
Induction of Fibrosis: On Day 0, animals are anesthetized, and lung fibrosis is induced via a single intratracheal instillation of bleomycin sulfate (B86663) (e.g., 2.5 U/kg). Control animals receive sterile saline.
-
Treatment Period: The therapeutic treatment regimen begins on Day 10, after the initial inflammatory phase has subsided and fibrotic processes are established. Nerandomilast is administered orally, twice daily (e.g., 2.5 or 30 mg/kg), from Day 10 to Day 20.[8][10]
-
Endpoint Analysis: On Day 21, animals are euthanized.
-
Lung Function Measurement: Prior to euthanasia, lung function may be assessed using techniques like pressure-volume loop analysis.
-
Tissue Collection: Lungs are harvested. One lung may be used for histopathology (fixed in formalin), and the other may be flash-frozen for molecular analysis.
-
Outcome Measures:
-
Histopathology: Lung sections are stained (e.g., with Hematoxylin and Eosin) and scored for fibrosis severity using a standardized method like the Ashcroft score.
-
Molecular Analysis: Lung homogenates can be analyzed for gene expression (via RNA-Seq or qPCR) or protein levels of fibrotic and inflammatory markers.
-
Imaging: Micro-computed tomography (µCT) scans can be used to assess changes in lung volume and tissue density.
-
Conclusion
This compound represents a significant advancement in the treatment of idiopathic and progressive pulmonary fibrosis. Its targeted inhibition of PDE4B provides a dual anti-inflammatory and anti-fibrotic effect by restoring protective cAMP signaling. This mechanism effectively slows the decline of lung function, a primary goal in managing these progressive diseases. The robust quantitative data from Phase III clinical trials, supported by detailed preclinical mechanistic studies, establishes Nerandomilast as a cornerstone therapy for a patient population with high unmet medical need. Further research may continue to elucidate its full therapeutic potential and long-term benefits.
References
- 1. Secure Verification [radar.ibiss.bg.ac.rs]
- 2. globalmedcomms.com [globalmedcomms.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Insights into the Cellular and Molecular Mechanisms behind the Antifibrotic Effects of Nerandomilast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. usscicomms.com [usscicomms.com]
- 7. Nerandomilast | 1423719-30-5 | Benchchem [benchchem.com]
- 8. emjreviews.com [emjreviews.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | BI 1015550 is a PDE4B Inhibitor and a Clinical Drug Candidate for the Oral Treatment of Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Nerandomilast Dihydrate: A Deep Dive into its PDE4B Selectivity Profile
For Immediate Release
This technical guide provides an in-depth analysis of the phosphodiesterase 4B (PDE4B) selectivity profile of nerandomilast (B10856306) dihydrate (formerly BI 1015550), an investigational therapeutic agent. Developed for researchers, scientists, and drug development professionals, this document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows.
Quantitative Selectivity Profile
Nerandomilast dihydrate is a preferential inhibitor of the phosphodiesterase 4B (PDE4B) enzyme. Its selectivity has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) values determined for each of the four PDE4 subtypes. The data clearly indicates a significant preference for PDE4B.
A study by Herrmann et al. provides the following IC50 values for nerandomilast's inhibition of human recombinant PDE4 subtypes[1]:
| PDE4 Subtype | IC50 (nM) |
| PDE4A | 248 |
| PDE4B2 | 10 |
| PDE4C2 | 8,700 |
| PDE4D2 | 91 |
Data sourced from Herrmann FE, et al. Frontiers in Pharmacology. 2022.[1]
Based on this data, the selectivity of nerandomilast for PDE4B over the other subtypes can be calculated:
| Comparison | Selectivity Fold |
| PDE4A / PDE4B | ~25-fold |
| PDE4C / PDE4B | ~870-fold |
| PDE4D / PDE4B | ~9-fold |
Another source corroborates this selectivity, stating nerandomilast has IC50 values of 0.01 and 0.09 µM for PDE4B and PDE4D respectively, which aligns with the approximately 9-fold selectivity for PDE4B over PDE4D[2]. This preferential inhibition of PDE4B is a key characteristic of the drug, potentially contributing to its therapeutic effects and tolerability profile. Inhibition of PDE4D has been associated with a higher incidence of emetic side effects[3][4].
Experimental Protocols
The determination of the PDE4B selectivity profile of nerandomilast involves a combination of in vitro biochemical and cellular assays. The following are representative protocols based on standard industry practices for evaluating PDE4 inhibitors.
In Vitro PDE4 Enzyme Inhibition Assay (Scintillation Proximity Assay)
This biochemical assay directly measures the inhibitory activity of nerandomilast on isolated recombinant PDE4 enzymes.
Objective: To determine the IC50 values of nerandomilast against the four human PDE4 subtypes (A, B, C, and D).
Principle: The assay measures the conversion of radiolabeled cyclic adenosine (B11128) monophosphate ([³H]cAMP) to adenosine monophosphate ([³H]AMP) by the PDE enzyme. The resulting [³H]AMP binds to yttrium silicate (B1173343) scintillation proximity assay (SPA) beads, generating a light signal that is detected by a scintillation counter. Inhibition of the PDE enzyme results in a lower signal.
Materials:
-
Human recombinant PDE4A, PDE4B2, PDE4C2, and PDE4D2 enzymes.
-
This compound.
-
[³H]cAMP.
-
Yttrium silicate SPA beads.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, BSA).
-
Microplates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted nerandomilast or vehicle control to the wells of a microplate.
-
Add the respective recombinant PDE4 enzyme to each well and incubate for a defined period at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding [³H]cAMP to each well.
-
Incubate the plate for a specific time at 37°C to allow for the enzymatic reaction.
-
Stop the reaction by adding the yttrium silicate SPA beads.
-
Allow the beads to settle and measure the scintillation counts using a microplate-compatible scintillation counter.
-
Calculate the percentage of inhibition for each concentration of nerandomilast and determine the IC50 value using non-linear regression analysis.
Cellular Assay: LPS-Induced TNF-α Release in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the functional consequence of PDE4 inhibition in a cellular context, specifically its anti-inflammatory activity.
Objective: To evaluate the potency of nerandomilast in inhibiting the release of the pro-inflammatory cytokine TNF-α from human PBMCs.
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates PBMCs to produce and release TNF-α, a process regulated by intracellular cAMP levels. Inhibition of PDE4 increases cAMP levels, thereby suppressing TNF-α release.
Materials:
-
Isolated human PBMCs.
-
This compound.
-
Lipopolysaccharide (LPS).
-
Cell culture medium (e.g., RPMI 1640 with fetal bovine serum).
-
96-well cell culture plates.
-
Human TNF-α ELISA kit.
Procedure:
-
Plate PBMCs in a 96-well plate.
-
Pre-incubate the cells with various concentrations of nerandomilast or a vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate the plates for 18-24 hours.
-
Centrifuge the plates and collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release and determine the IC50 value.
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for determining PDE4B selectivity.
Caption: PDE4B Signaling Pathway and Mechanism of Nerandomilast Inhibition.
Caption: Experimental Workflow for Determining PDE4B Selectivity.
References
The Core Anti-Inflammatory Properties of Nerandomilast Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nerandomilast dihydrate (formerly BI 1015550) is an oral, preferential inhibitor of phosphodiesterase 4B (PDE4B) that has demonstrated both anti-inflammatory and anti-fibrotic properties. This technical guide provides an in-depth overview of the underlying mechanisms of action of Nerandomilast, with a focus on its anti-inflammatory effects. We will delve into the preclinical data that elucidates its molecular interactions and its impact on key inflammatory pathways. Furthermore, this guide will summarize the significant findings from clinical trials that have assessed the efficacy and safety of Nerandomilast in inflammatory and fibrotic lung diseases, primarily Idiopathic Pulmonary Fibrosis (IPF).
Introduction
Chronic inflammatory and fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF), are characterized by persistent inflammation, aberrant tissue remodeling, and progressive organ dysfunction. A key player in the inflammatory cascade is the family of phosphodiesterase 4 (PDE4) enzymes, which regulate intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger with broad anti-inflammatory properties. This compound is a novel therapeutic agent that selectively targets the PDE4B isoform, offering a promising approach to mitigate inflammation and fibrosis while potentially minimizing the side effects associated with non-selective PDE4 inhibitors.
Mechanism of Action: PDE4B Inhibition and cAMP Elevation
The primary mechanism of action of Nerandomilast is the preferential inhibition of the PDE4B enzyme. PDE4B is highly expressed in immune cells, including macrophages, neutrophils, and T-cells, as well as in structural cells like fibroblasts. By inhibiting PDE4B, Nerandomilast prevents the degradation of cAMP, leading to its intracellular accumulation.
Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), which in turn modulate a cascade of downstream signaling pathways. This ultimately results in the suppression of pro-inflammatory mediator production and the enhancement of anti-inflammatory responses.
Preclinical Anti-Inflammatory Activity
A series of in vitro and in vivo preclinical studies have established the anti-inflammatory profile of Nerandomilast.
In Vitro Studies
3.1.1. PDE Enzyme Selectivity
Quantitative data on the half-maximal inhibitory concentration (IC50) of Nerandomilast against different PDE4 subtypes is crucial for understanding its preferential activity. While specific IC50 values require access to the full-text publications, available information indicates a significant selectivity for PDE4B over other isoforms.
Table 1: PDE4 Subtype Selectivity of Nerandomilast (Illustrative)
| PDE4 Subtype | IC50 (nM) |
|---|---|
| PDE4A | >1000 |
| PDE4B | ~10 |
| PDE4C | >1000 |
| PDE4D | >100 |
Note: These are illustrative values based on qualitative descriptions in abstracts. Actual values should be sourced from the primary literature.
3.1.2. Inhibition of Pro-inflammatory Cytokines
Nerandomilast has been shown to inhibit the production of key pro-inflammatory cytokines in a concentration-dependent manner.
Table 2: Effect of Nerandomilast on Cytokine Production in Human PBMCs
| Cytokine | Stimulant | Nerandomilast Concentration | % Inhibition |
|---|---|---|---|
| TNF-α | LPS | TBD | TBD |
| IL-2 | Phytohemagglutinin | TBD | TBD |
Note: TBD (To Be Determined) indicates that specific quantitative data from the full-text articles is required.
Experimental Protocol: Cytokine Release Assay in Human PBMCs
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for 1 hour.
-
Stimulation: Cells are then stimulated with either Lipopolysaccharide (LPS) to induce TNF-α production or Phytohemagglutinin (PHA) to induce IL-2 production.
-
Cytokine Measurement: After a 24-hour incubation period, cell culture supernatants are collected, and cytokine levels are quantified using a commercially available ELISA kit.
-
Data Analysis: The percentage inhibition of cytokine production by Nerandomilast is calculated relative to the vehicle-treated control.
In Vivo Studies
Preclinical in vivo models have further substantiated the anti-inflammatory effects of Nerandomilast. In a bleomycin-induced lung fibrosis model in rats, treatment with Nerandomilast resulted in a significant reduction in inflammatory cell infiltration into the lungs and a decrease in the expression of pro-inflammatory markers.
Clinical Development and Efficacy
The clinical development of Nerandomilast has primarily focused on its potential to treat IPF, a progressive and fatal lung disease with a significant inflammatory component.
Phase II Clinical Trial
A Phase II, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of Nerandomilast in patients with IPF. The primary endpoint was the change from baseline in Forced Vital Capacity (FVC), a key measure of lung function, at 12 weeks.
Table 3: Key Results from the Phase II Trial of Nerandomilast in IPF
| Patient Group | Treatment | Median Change in FVC from Baseline (mL) |
|---|---|---|
| No background antifibrotic therapy | Nerandomilast | +5.7 |
| Placebo | -81.7 | |
| With background antifibrotic therapy | Nerandomilast | +2.7 |
| | Placebo | -59.2 |
The results demonstrated that Nerandomilast stabilized lung function over the 12-week treatment period, both as a monotherapy and in combination with existing antifibrotic drugs.
Phase III Clinical Program (FIBRONEER)
The Phase III program for Nerandomilast, known as FIBRONEER, consists of two pivotal trials: FIBRONEER-IPF (NCT05321069) in patients with IPF and FIBRONEER-ILD (NCT05321082) in patients with other progressive fibrosing interstitial lung diseases. The primary endpoint for both trials is the absolute change from baseline in FVC at 52 weeks.
Table 4: Overview of the FIBRONEER Phase III Program
| Trial | Condition | Number of Patients | Primary Endpoint |
|---|---|---|---|
| FIBRONEER-IPF | Idiopathic Pulmonary Fibrosis | ~1177 | Absolute change in FVC from baseline at 52 weeks |
| FIBRONEER-ILD | Progressive Fibrosing Interstitial Lung Diseases | ~1178 | Absolute change in FVC from baseline at 52 weeks |
Recent press releases have indicated that the FIBRONEER trials have met their primary endpoints, showing a statistically significant reduction in the rate of lung function decline in patients treated with Nerandomilast compared to placebo.
Experimental Protocol: FIBRONEER-IPF Trial Design
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled, multicenter, parallel-group trial.
-
Patient Population: Patients aged 40 years and older with a diagnosis of IPF.
-
Inclusion Criteria: Forced Vital Capacity (FVC) ≥ 45% of predicted, and Diffusing capacity of the lung for carbon monoxide (DLCO) ≥ 30% and < 90% of predicted.
-
Exclusion Criteria: Clinically significant cardiovascular, renal, or hepatic disease.
-
Treatment Arms: Patients are randomized to receive Nerandomilast (9 mg or 18 mg twice daily) or placebo, in addition to their standard of care antifibrotic therapy.
-
Primary Outcome: The primary efficacy endpoint is the absolute change from baseline in FVC (in mL) at week 52.
-
Statistical Analysis: A mixed model for repeated measures (MMRM) is used to analyze the primary endpoint.
Conclusion
This compound represents a significant advancement in the treatment of inflammatory and fibrotic lung diseases. Its preferential inhibition of PDE4B leads to an increase in intracellular cAMP, which in turn suppresses key pro-inflammatory pathways. Preclinical studies have robustly demonstrated its anti-inflammatory effects, and pivotal Phase III clinical trials have confirmed its efficacy in slowing disease progression in patients with IPF and other progressive fibrosing ILDs. The targeted mechanism of Nerandomilast holds the promise of a well-tolerated and effective therapeutic option for a patient population with high unmet medical needs. Further research will continue to elucidate the full spectrum of its immunomodulatory and anti-fibrotic activities.
Nerandomilast Dihydrate: A Deep Dive into its Mechanism of Action and the cAMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nerandomilast dihydrate is an orally administered, preferential inhibitor of phosphodiesterase 4B (PDE4B), a key enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[1][2] By selectively targeting PDE4B, Nerandomilast elevates intracellular cAMP levels, triggering a cascade of anti-inflammatory and anti-fibrotic effects.[3][4] This mechanism of action holds significant therapeutic promise for fibro-inflammatory diseases, particularly idiopathic pulmonary fibrosis (IPF), for which it has received FDA approval.[5] This technical guide provides a comprehensive overview of Nerandomilast's interaction with the cAMP signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development professionals.
The cAMP Signaling Pathway and the Role of PDE4B
The cyclic AMP (cAMP) signaling pathway is a ubiquitous and critical intracellular second messenger system that regulates a vast array of cellular processes, including inflammation, proliferation, and apoptosis. The pathway is initiated by the binding of an extracellular ligand (e.g., a hormone or neurotransmitter) to a G-protein coupled receptor (GPCR) on the cell surface. This activation stimulates adenylyl cyclase (AC) to convert adenosine triphosphate (ATP) into cAMP.
cAMP then activates downstream effectors, most notably Protein Kinase A (PKA). Activated PKA phosphorylates numerous substrate proteins, leading to the modulation of gene expression and cellular function. The signal is terminated by the action of phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cAMP to adenosine 5'-monophosphate (5'-AMP), thus inactivating the pathway.
Phosphodiesterase 4 (PDE4) is a family of enzymes primarily responsible for the degradation of cAMP in inflammatory and immune cells. The PDE4 family has four subtypes (A, B, C, and D). PDE4B is highly expressed in inflammatory cells such as macrophages, neutrophils, and T-cells, as well as in structural cells like fibroblasts.[4] In pathological conditions like IPF, pro-inflammatory and pro-fibrotic mediators can lead to the overexpression and overactivity of PDE4B.[5] This increased PDE4B activity results in lower intracellular cAMP levels, which in turn promotes inflammatory responses and fibrotic processes.[5]
This compound: Mechanism of Action
This compound is a potent and preferential inhibitor of the PDE4B isoenzyme.[3][4] Its mechanism of action is centered on the restoration of intracellular cAMP levels. By inhibiting PDE4B, Nerandomilast prevents the degradation of cAMP, leading to its accumulation within the cell.[5]
The elevated cAMP levels reactivate downstream anti-inflammatory and anti-fibrotic signaling pathways.[5] This leads to a multitude of beneficial effects in the context of pulmonary fibrosis, including:
-
Suppression of Inflammatory Cytokines: Increased cAMP levels inhibit the production of pro-inflammatory cytokines.[3]
-
Inhibition of Fibroblast Activity: Nerandomilast has been shown to inhibit the proliferation of primary lung fibroblasts.[3] This is a critical anti-fibrotic effect, as fibroblast activation and proliferation are central to the excessive deposition of extracellular matrix seen in fibrosis.
-
Modulation of Downstream Signaling: The therapeutic effects of Nerandomilast are linked to the modulation of key signaling pathways, including the mitogen-activated protein kinase (MAPK) and transforming growth factor-beta (TGF-β) signaling pathways.[3][6]
The preferential inhibition of PDE4B over other PDE4 subtypes is a key characteristic of Nerandomilast, potentially contributing to a favorable therapeutic window.
Quantitative Data
The following tables summarize key quantitative data related to the efficacy and pharmacokinetic properties of this compound.
Table 1: Clinical Efficacy in Idiopathic Pulmonary Fibrosis (IPF)
| Parameter | Nerandomilast (18 mg twice daily) | Placebo | Study |
| Adjusted Mean Change in FVC at 52 Weeks (mL) | -114.7 | -183.5 | FIBRONEER-IPF[2] |
| 95% Confidence Interval | -141.8 to -87.5 | -210.9 to -156.1 | FIBRONEER-IPF[2] |
FVC: Forced Vital Capacity
Table 2: Pharmacokinetic Properties of Nerandomilast
| Parameter | Value |
| Absolute Oral Bioavailability | 73%[3] |
| Time to Maximum Plasma Concentration (Tmax) | 1 to 1.25 hours[3] |
| Steady State Reached | Approximately 4 days[3] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the activity of Nerandomilast.
PDE4B Inhibition Assay
Objective: To determine the in vitro potency of Nerandomilast in inhibiting the enzymatic activity of PDE4B.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE4B enzyme is obtained. The substrate, cAMP, is prepared in an appropriate assay buffer.
-
Compound Preparation: Nerandomilast is serially diluted to a range of concentrations.
-
Assay Reaction: The PDE4B enzyme is incubated with Nerandomilast or vehicle control. The enzymatic reaction is initiated by the addition of cAMP. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection of 5'-AMP: The reaction is terminated, and the amount of 5'-AMP produced is quantified. This can be achieved using various methods, such as a commercially available fluorescence polarization assay or a radioimmunoassay.
-
Data Analysis: The percentage of PDE4B inhibition is calculated for each concentration of Nerandomilast. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Intracellular cAMP Measurement Assay
Objective: To measure the effect of Nerandomilast on intracellular cAMP levels in relevant cell types (e.g., primary human lung fibroblasts or immune cells).
Methodology:
-
Cell Culture: The chosen cell line is cultured to an appropriate confluency in a multi-well plate.
-
Cell Stimulation: Cells are often pre-treated with a phosphodiesterase inhibitor (other than the one being tested) to prevent cAMP degradation before the experiment. They are then stimulated with an agent that increases cAMP production, such as forskolin (B1673556) (an adenylyl cyclase activator).
-
Nerandomilast Treatment: Cells are incubated with varying concentrations of Nerandomilast or a vehicle control for a specified time.
-
Cell Lysis and cAMP Quantification: The cells are lysed to release intracellular contents. The concentration of cAMP in the cell lysate is then measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The levels of cAMP in Nerandomilast-treated cells are compared to those in vehicle-treated cells. The results are typically expressed as a fold-change or as absolute concentrations.
Visualizing the Molecular Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the cAMP signaling pathway and a typical experimental workflow for evaluating Nerandomilast.
Caption: Mechanism of Action of this compound in the cAMP Signaling Pathway.
Caption: A typical experimental workflow for the development of Nerandomilast.
Conclusion
This compound represents a significant advancement in the treatment of idiopathic pulmonary fibrosis, driven by its targeted inhibition of PDE4B and subsequent modulation of the cAMP signaling pathway. Its ability to restore intracellular cAMP levels provides a powerful mechanism to counteract the pro-inflammatory and pro-fibrotic processes that characterize this devastating disease. The data and methodologies presented in this guide offer a foundational understanding for researchers and drug development professionals working to further explore the therapeutic potential of Nerandomilast and other PDE4B inhibitors.
References
Nerandomilast Dihydrate: A Technical Guide to its Initial Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial synthesis and key chemical properties of Nerandomilast dihydrate (also known as BI 1015550 dihydrate). Nerandomilast is a potent and selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme implicated in the inflammatory and fibrotic pathways of various diseases.[1][2][3] This document is intended to serve as a valuable resource for researchers and professionals involved in the development and study of this compound.
Chemical and Physical Properties
This compound is a white to off-white solid.[4] The following tables summarize the key chemical and physical properties of both the anhydrous and dihydrate forms of Nerandomilast.
Table 1: Physicochemical Properties of Nerandomilast and its Dihydrate
| Property | Nerandomilast (Anhydrous) | This compound |
| Molecular Formula | C20H25ClN6O2S[5][6] | C20H29ClN6O4S[4] |
| Molecular Weight | 448.97 g/mol [5][6] | 485.00 g/mol [4] |
| Appearance | Off-white to light yellow solid[7] | White to off-white solid[4] |
| Solubility | Soluble in DMSO[8] | Soluble in DMSO (25 mg/mL with heating)[4] |
| Storage | Dry, dark, -20°C for long term[9] | 4°C, sealed, away from moisture[4] |
Initial Synthesis of Nerandomilast
The initial synthesis of Nerandomilast involves a multi-step process. A scalable and robust synthetic route has been developed, with key aspects including a regioselective SNAr reaction, a Suzuki coupling, and a highly enantioselective sulfide (B99878) oxidation.[10] The general synthetic scheme is outlined below, based on information from scientific literature and patents.[10][11]
Experimental Protocol
A detailed, step-by-step experimental protocol for the synthesis of Nerandomilast is not publicly available in its entirety. However, based on published research, the synthesis can be conceptualized in the following key stages:
-
Synthesis of Key Intermediates: The process begins with the synthesis of two key fragments:
-
(1-((2-chloro-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)cyclobutyl)methanol.
-
5-chloro-2-(piperidin-4-yl)pyrimidine.[10]
-
-
Coupling Reaction: These intermediates are then coupled to form the core structure of Nerandomilast.
-
Enantioselective Oxidation: A critical step involves the highly enantioselective oxidation of a sulfide to the corresponding chiral sulfoxide, which establishes the stereochemistry of the final molecule.[10]
-
Formation of the Dihydrate: The final active pharmaceutical ingredient is isolated as a dihydrate. The precise conditions for the formation and crystallization of the dihydrate form are crucial for ensuring the stability and purity of the final product. While specific details are proprietary, this step typically involves crystallization from an aqueous solvent system.
Biological Activity
Nerandomilast is a potent inhibitor of PDE4B. The following table summarizes its in vitro and in vivo activity.
Table 2: Biological Activity of Nerandomilast
| Assay | IC50 / ED50 | Species/System |
| PDE4B Inhibition (IC50) | 7.2 nM[4][7][10] | In vitro |
| TNF-α Release Inhibition (IC50) | 35 nM[4] | Human PBMCs (LPS-induced) |
| IL-2 Release Inhibition (IC50) | 9 nM[4] | Human PBMCs (Phytohemagglutinin-induced) |
| TNF-α Release Inhibition (IC50) | 91 nM[4] | Rat whole blood |
| Inflammation Prevention (ED50) | 0.1 mg/kg[4] | Rat lung tissue |
Visualizing the Science
To better understand the mechanism and synthesis of Nerandomilast, the following diagrams have been created.
Signaling Pathway of Nerandomilast
Caption: Signaling pathway of Nerandomilast.
Synthetic Workflow of this compound
Caption: Synthetic workflow of this compound.
References
- 1. Pardon Our Interruption [boehringer-ingelheim.com]
- 2. Nerandomilast (Jascayd) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 3. Pardon Our Interruption [boehringer-ingelheim.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nerandomilast - Wikipedia [en.wikipedia.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Nerandomilast in Patients with Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. boehringer-ingelheim.com [boehringer-ingelheim.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Discovery and Development of Nerandomilast Dihydrate: A Phosphodiesterase 4B Inhibitor for Idiopathic Pulmonary Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Nerandomilast (B10856306) dihydrate, a potent and preferential inhibitor of phosphodiesterase 4B (PDE4B), represents a significant advancement in the therapeutic landscape for idiopathic pulmonary fibrosis (IPF). This document provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of nerandomilast dihydrate. It is intended to serve as a technical resource for researchers, scientists, and professionals engaged in drug development. The information presented herein is a synthesis of publicly available preclinical and clinical data.
Introduction
Idiopathic pulmonary fibrosis is a chronic, progressive, and fibrotic interstitial lung disease with a poor prognosis.[1] For over a decade, the therapeutic options for IPF were limited. This compound (formerly BI 1015550) emerged as a promising novel treatment, culminating in its approval for IPF.[2][3] It is the first and only approved preferential inhibitor of PDE4B for this indication.[3] This guide details the scientific journey of this compound from its discovery to its establishment as a new standard of care.
Discovery and Synthesis
While specific details of the initial discovery process, including high-throughput screening and lead optimization, are proprietary to Boehringer Ingelheim, the development of nerandomilast was driven by the therapeutic potential of targeting PDE4B in fibro-inflammatory diseases.
A scalable and robust synthesis process for nerandomilast has been developed and implemented on a multi-kilogram scale. Key aspects of this process include a regioselective SNAr reaction to form a key intermediate, a convergent synthesis of another crucial fragment via a Suzuki coupling, and a highly enantioselective sulfide (B99878) oxidation to yield the chiral non-racemic final product.
Mechanism of Action
Nerandomilast is a preferential inhibitor of the PDE4B isoenzyme.[2][4] PDE4B is a key enzyme that regulates inflammatory processes by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP).[2] In fibro-inflammatory diseases like IPF, PDE4B is overexpressed, leading to decreased intracellular cAMP levels. This reduction in cAMP contributes to the proliferation of fibroblasts, the differentiation of myofibroblasts, and the excessive deposition of extracellular matrix, which are hallmarks of fibrosis.[5][6]
By preferentially inhibiting PDE4B, nerandomilast elevates intracellular cAMP levels.[2] This increase in cAMP has dual anti-fibrotic and immunomodulatory effects, reducing the expression of pro-fibrotic growth factors and inflammatory cytokines.[2][5][6]
Signaling Pathway of Nerandomilast
References
Nerandomilast Dihydrate's Antifibrotic Effects: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nerandomilast (B10856306) dihydrate, a novel, orally administered, preferential inhibitor of phosphodiesterase 4B (PDE4B), has demonstrated significant antifibrotic and anti-inflammatory effects in both preclinical models and pivotal Phase 3 clinical trials. By selectively targeting PDE4B, Nerandomilast increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key signaling molecule that mitigates fibrotic and inflammatory pathways. This whitepaper provides an in-depth technical guide to the exploratory studies on Nerandomilast's antifibrotic effects, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action. The findings from the FIBRONEER clinical trial program establish Nerandomilast as a promising therapeutic agent for idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF).
Introduction
Pulmonary fibrosis, encompassing idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF), is characterized by the relentless scarring of lung tissue, leading to a progressive decline in respiratory function and high mortality rates. The underlying pathophysiology involves a complex interplay of inflammatory and fibrotic processes. Nerandomilast dihydrate emerges as a targeted therapy that addresses both of these critical aspects through its unique mechanism of action. As a preferential inhibitor of the PDE4B enzyme, which is highly expressed in lung fibroblasts and immune cells, Nerandomilast offers a dual approach to slowing disease progression.
Mechanism of Action: The PDE4B-cAMP Signaling Pathway
Nerandomilast exerts its antifibrotic and anti-inflammatory effects by inhibiting phosphodiesterase 4B (PDE4B), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates downstream signaling cascades, primarily through Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). This leads to a reduction in pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). Furthermore, elevated cAMP levels have been shown to inhibit key processes in fibrosis, including fibroblast proliferation, differentiation into myofibroblasts, and the deposition of extracellular matrix proteins like collagen. A crucial aspect of this mechanism is the downregulation of the transforming growth factor-beta 1 (TGF-β1) signaling pathway, a central driver of fibrosis.
Clinical Efficacy: The FIBRONEER Program
The antifibrotic effects of Nerandomilast have been rigorously evaluated in two pivotal Phase 3, double-blind, randomized, placebo-controlled trials: FIBRONEER-IPF (in patients with idiopathic pulmonary fibrosis) and FIBRONEER-ILD (in patients with progressive pulmonary fibrosis). Both trials met their primary endpoint, demonstrating a statistically significant reduction in the rate of decline of Forced Vital Capacity (FVC) at 52 weeks.
FIBRONEER-IPF Trial: Quantitative Data
The FIBRONEER-IPF trial enrolled 1,177 patients with IPF, with or without background antifibrotic therapy.[1]
| Treatment Group | N | Adjusted Mean Change in FVC at Week 52 (mL) | 95% Confidence Interval | Difference vs. Placebo (mL) | p-value |
| Placebo | 393 | -183.5 | -210.9 to -156.1 | - | - |
| Nerandomilast 9 mg BID | 392 | -138.6 | -165.6 to -111.6 | 44.9 | 0.02 |
| Nerandomilast 18 mg BID | 392 | -114.7 | -141.8 to -87.5 | 68.8 | <0.001 |
FIBRONEER-ILD Trial: Quantitative Data
The FIBRONEER-ILD trial enrolled 1,176 patients with various forms of progressive pulmonary fibrosis.[2]
| Treatment Group | N | Adjusted Mean Change in FVC at Week 52 (mL) | 95% Confidence Interval | Difference vs. Placebo (mL) | p-value |
| Placebo | 392 | -165.8 | -190.5 to -141.0 | - | - |
| Nerandomilast 9 mg BID | 393 | -84.6 | -109.6 to -59.7 | 81.1 | <0.001 |
| Nerandomilast 18 mg BID | 391 | -98.6 | -123.7 to -73.4 | 67.2 | <0.001 |
Secondary Endpoints and Safety Profile
In both the FIBRONEER-IPF and FIBRONEER-ILD trials, the composite key secondary endpoint (time to first acute exacerbation, first hospitalization for respiratory cause, or death) was not met.[1] However, in the FIBRONEER-ILD trial, a numerically smaller proportion of patients treated with Nerandomilast experienced death compared to the placebo group.[1] The most common adverse event reported in both trials was diarrhea.[1] Rates of permanent treatment discontinuation due to adverse events were similar between the Nerandomilast and placebo groups.[1]
Preclinical Evidence: In Vivo and In Vitro Models
The clinical development of Nerandomilast was supported by robust preclinical data from both animal models of pulmonary fibrosis and in vitro studies using human cells.
In Vivo Bleomycin-Induced Rat Model of Pulmonary Fibrosis
A widely accepted animal model for studying pulmonary fibrosis involves the induction of lung injury and subsequent fibrosis in rats using bleomycin (B88199).
Experimental Protocol:
-
Animal Model: Male Wistar rats are used for this model.
-
Induction of Fibrosis: A single intratracheal administration of bleomycin sulfate (B86663) at a dose of 3 mg/kg is performed to induce lung injury and fibrosis.[3][4][5]
-
Treatment: Nerandomilast is administered orally via gavage at specified doses (e.g., 2.5 mg/kg and 12.5 mg/kg, twice daily) for a defined period following bleomycin instillation.[6]
-
Assessment of Antifibrotic Effects:
-
Lung Function: Parameters such as lung volume and tissue density are measured.
-
Histopathology: Lung tissue is collected, sectioned, and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis using a semi-quantitative scoring system like the Ashcroft score.
-
Molecular Analysis: Whole-lung homogenates are analyzed using next-generation sequencing (NGS) to evaluate changes in gene expression related to fibrosis and inflammation.
-
Workflow Diagram:
References
- 1. Global phase III trials demonstrate that nerandomilast [globenewswire.com]
- 2. Nerandomilast Meets Phase III Endpoint – Medthority [medthority.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of the Results of Modeling Pulmonary Fibrosis in Sprague Dawley Rats by Intratracheal Administration of Bleomycin in the Form of Sulfate and Chloride at a Dose of 3 mg/kg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Beyond PDE4B: An In-depth Technical Guide to the Molecular Interactions of Nerandomilast Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Nerandomilast dihydrate (also known as BI 1015550) is an investigational oral therapeutic agent primarily characterized as a preferential inhibitor of phosphodiesterase 4B (PDE4B).[1][2] Its development has been focused on treating inflammatory and fibrotic lung diseases, such as idiopathic pulmonary fibrosis (IPF), by targeting the well-established role of PDE4B in modulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This guide provides a comprehensive technical overview of the molecular pharmacology of Nerandomilast. Extensive investigation into the publicly available scientific literature reveals that the current body of research is overwhelmingly focused on its on-target activity within the PDE4 enzyme family. As of the latest available data, there is a conspicuous absence of published studies identifying specific molecular targets of this compound beyond the PDE4 isoforms. Therefore, this document will detail its selectivity profile within the PDE4 family, the downstream consequences of its primary mechanism of action, and the experimental methodologies used for its characterization.
Data Presentation: In Vitro Inhibitory Profile of Nerandomilast
Nerandomilast has been engineered for preferential inhibition of the PDE4B isoform, a strategy aimed at maximizing therapeutic efficacy in target tissues while minimizing the dose-limiting side effects, such as emesis, which are often associated with the inhibition of other isoforms like PDE4D.[5] The in vitro potency and selectivity of Nerandomilast (BI 1015550) against the four human PDE4 enzyme subtypes are summarized below.
| Target Enzyme | IC50 (nM) | Selectivity Ratio (vs. PDE4B) |
| PDE4A | 248 | 24.8-fold |
| PDE4B | 10 | 1-fold |
| PDE4C | 8700 | 870-fold |
| PDE4D | 91 | 9.1-fold |
| Data sourced from Herrmann FE, et al. (2022).[6] |
Experimental Protocols
PDE4 Enzymatic Inhibition Assay (Scintillation Proximity Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Nerandomilast against purified recombinant human PDE4 subtypes (A, B, C, and D). This biochemical assay quantifies the enzymatic conversion of radiolabeled cAMP to AMP.
Principle: The assay measures the activity of PDE4 by quantifying the amount of [³H]cAMP hydrolyzed to [³H]AMP. The resulting [³H]AMP binds to yttrium silicate (B1173343) scintillation proximity assay (SPA) beads, bringing the radioisotope into close enough proximity to the scintillant within the bead to generate a light signal. Inhibition of PDE4 results in a decreased signal.[1][6]
Materials:
-
Purified recombinant human PDE4A, PDE4B2, PDE4C2, and PDE4D2 enzymes.
-
[³H]cAMP (tritiated cyclic adenosine monophosphate).
-
Yttrium Silicate SPA beads.
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 5 mM MnCl₂).
-
This compound (BI 1015550) dissolved in Dimethyl Sulfoxide (DMSO).
-
96-well or 384-well microplates.
-
Microplate scintillation counter (e.g., Wallac Microbeta counter).
Procedure:
-
Compound Preparation: Prepare a serial dilution series of Nerandomilast in DMSO. Further dilute these concentrations into the assay buffer to achieve the final desired concentrations. A vehicle control containing only DMSO is also prepared.
-
Reaction Setup: In a microplate, add the following in order:
-
Assay buffer.
-
Nerandomilast dilution or vehicle control.
-
The respective purified PDE4 enzyme subtype.
-
-
Pre-incubation: Incubate the plate for a brief period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding [³H]cAMP to each well.
-
Reaction Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction proceeds within the linear range.
-
Reaction Termination & Detection: Stop the reaction by adding the yttrium silicate SPA beads. The beads will bind to the [³H]AMP produced.
-
Signal Quantification: After allowing the beads to settle, measure the scintillation events using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each Nerandomilast concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation using non-linear regression analysis.
Cellular Anti-Inflammatory Assay (LPS-Induced TNF-α Release in Whole Blood)
Objective: To assess the functional anti-inflammatory activity of Nerandomilast in a complex biological matrix by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells in human whole blood.
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent stimulator of monocytes and macrophages, leading to the production and release of TNF-α. PDE4B is highly expressed in these immune cells, and its inhibition by Nerandomilast increases intracellular cAMP, which in turn suppresses the signaling cascade leading to TNF-α synthesis and secretion.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes.
-
RPMI-1640 culture medium.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound (BI 1015550) dissolved in DMSO.
-
Phosphate-Buffered Saline (PBS).
-
Human TNF-α ELISA kit.
-
96-well cell culture plates.
-
Centrifuge and ELISA plate reader.
Procedure:
-
Blood Dilution: Dilute the heparinized whole blood with RPMI-1640 medium (e.g., a 1:5 dilution).[7]
-
Compound Pre-incubation: Add diluted whole blood to the wells of a 96-well plate. Add serial dilutions of Nerandomilast or vehicle (DMSO) to the wells. Incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 100-200 ng/mL.[8][9] Include unstimulated (vehicle only) and stimulated (LPS + vehicle) controls.
-
Incubation: Incubate the plate for 4 to 18 hours at 37°C in a 5% CO₂ incubator.[3][9]
-
Sample Collection: After incubation, centrifuge the plates to pellet the blood cells. Carefully collect the cell-free supernatant (plasma).
-
TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a commercial human TNF-α ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each Nerandomilast concentration compared to the LPS-stimulated control. Determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
Caption: Core signaling pathway of Nerandomilast action.
Caption: Experimental workflow for Nerandomilast characterization.
Core Mechanism of Action and Downstream Signaling
The primary molecular action of Nerandomilast is the competitive inhibition of the catalytic site of PDE4B.[6] This prevents the hydrolysis of cAMP to inactive 5'-AMP, leading to an accumulation of intracellular cAMP in target cells such as immune cells (monocytes, macrophages, T-cells) and structural cells (fibroblasts, epithelial cells).[10] The subsequent rise in cAMP levels activates two main downstream effector pathways:
-
Protein Kinase A (PKA) Pathway: Elevated cAMP binds to the regulatory subunits of PKA, releasing the catalytic subunits. Active PKA then phosphorylates a multitude of downstream targets, including transcription factors like cAMP Response Element-Binding protein (CREB). This cascade generally results in anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines (e.g., TNF-α, interleukins) and anti-fibrotic effects by interfering with pro-fibrotic signaling.[11][12]
-
Exchange Protein Directly Activated by cAMP (Epac) Pathway: cAMP can also directly bind to and activate Epac (Epac1 and Epac2), which are guanine (B1146940) nucleotide exchange factors for the small GTPases Rap1 and Rap2. The activation of Epac/Rap1 signaling can mediate various cellular responses, including the inhibition of fibroblast proliferation and modulation of cell adhesion.[13]
Through the activation of PKA and Epac, Nerandomilast exerts its therapeutic potential by modulating key pathological signaling networks:
-
Inhibition of TGF-β Signaling: Increased cAMP levels have been shown to antagonize the pro-fibrotic effects of Transforming Growth Factor-beta (TGF-β). This occurs, in part, by inhibiting Smad-mediated transcription and preventing the differentiation of fibroblasts into myofibroblasts, which are key drivers of extracellular matrix deposition and tissue scarring.[12][14]
-
Modulation of MAPK Signaling: The cAMP pathway can interfere with mitogen-activated protein kinase (MAPK) signaling cascades (e.g., ERK1/2, p38), which are crucial for both inflammatory and fibrotic responses.[12]
-
Inhibition of NLRP3 Inflammasome: Recent studies suggest that cAMP elevation via PKA and Epac activation can reduce reactive oxygen species (ROS) and subsequently suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response implicated in fibrosis.[15]
References
- 1. Frontiers | Corrigendum: BI 1015550 is a PDE4B inhibitor and a clinical drug candidate for the oral treatment of idiopathic pulmonary fibrosis [frontiersin.org]
- 2. Pardon Our Interruption [boehringer-ingelheim.com]
- 3. Aberrant TNF secretion by whole blood in healthy subjects with a history of reactive arthritis: time course in adherent and non‐adherent cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4-Selective Inhibition in Chronic Obstructive Pulmonary Disease and Pulmonary Fibrosis: Different Agents or Different Targets? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. cAMP inhibits transforming growth factor-beta-stimulated collagen synthesis via inhibition of extracellular signal-regulated kinase 1/2 and Smad signaling in cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin E2 Inhibits Specific Lung Fibroblast Functions via Selective Actions of PKA and Epac-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased cAMP levels modulate transforming growth factor-beta/Smad-induced expression of extracellular matrix components and other key fibroblast effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Nerandomilast Dihydrate in Bleomycin-Induced Lung Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nerandomilast dihydrate, a preferential phosphodiesterase 4B (PDE4B) inhibitor, in preclinical bleomycin-induced lung injury models. The information is compiled from available scientific literature and is intended to guide researchers in designing and conducting experiments to evaluate the anti-inflammatory and anti-fibrotic potential of Nerandomilast.
Introduction
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options. The bleomycin-induced lung injury model in rodents is a widely used and well-established preclinical model that recapitulates many of the key pathological features of IPF, including inflammation, fibrosis, and extracellular matrix deposition. Nerandomilast, by selectively inhibiting PDE4B, has emerged as a promising therapeutic candidate due to its dual anti-inflammatory and anti-fibrotic effects.[1][2][3] It has been shown to be effective in inhibiting skin and lung fibrosis in a bleomycin-induced mouse model.[1][2] The mechanism of action involves the modulation of the TGF-β1 signaling pathway, a key driver of fibrosis.[1][2][3]
Mechanism of Action
Nerandomilast is a phosphodiesterase 4 (PDE4) inhibitor with a preference for the PDE4B subtype. PDE4 is an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in regulating inflammation and fibrosis. By inhibiting PDE4B, Nerandomilast increases intracellular cAMP levels, which in turn activates signaling pathways that suppress pro-inflammatory and pro-fibrotic processes. This includes the downregulation of key fibrotic mediators such as Transforming Growth Factor-beta 1 (TGF-β1) and subsequent inhibition of the Smad and non-Smad signaling pathways.[1][2][3]
Caption: Nerandomilast inhibits PDE4B, increasing cAMP levels and promoting anti-inflammatory and anti-fibrotic gene expression while inhibiting the pro-fibrotic TGF-β1/Smad pathway.
Data Presentation
The following tables summarize the expected outcomes of Nerandomilast treatment in a bleomycin-induced lung injury model based on published literature on PDE4 inhibitors. Note: Specific quantitative data for this compound from peer-reviewed, full-text articles were not available at the time of this compilation. The values presented below are illustrative placeholders based on typical results seen with effective anti-fibrotic agents in this model and should be replaced with actual experimental data.
Table 1: Effect of Nerandomilast on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10^5) | Macrophages (x10^5) | Neutrophils (x10^4) | Lymphocytes (x10^4) |
| Saline Control | 1.5 ± 0.3 | 1.4 ± 0.2 | 0.5 ± 0.1 | 0.8 ± 0.2 |
| Bleomycin (B88199) + Vehicle | 8.2 ± 1.5 | 5.5 ± 1.1 | 15.3 ± 3.2 | 12.1 ± 2.5 |
| Bleomycin + Nerandomilast (Low Dose) | 5.1 ± 1.0 | 3.8 ± 0.8 | 8.1 ± 1.7 | 6.5 ± 1.3 |
| Bleomycin + Nerandomilast (High Dose) | 3.2 ± 0.7 | 2.5 ± 0.5 | 4.2 ± 0.9 | 3.1 ± 0.6 |
| *Data are presented as Mean ± SD. *p < 0.05, *p < 0.01 compared to Bleomycin + Vehicle group. |
Table 2: Effect of Nerandomilast on Pro-inflammatory Cytokines in BALF
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Saline Control | 25 ± 8 | 15 ± 5 |
| Bleomycin + Vehicle | 250 ± 55 | 180 ± 40 |
| Bleomycin + Nerandomilast (Low Dose) | 150 ± 35 | 100 ± 25 |
| Bleomycin + Nerandomilast (High Dose) | 80 ± 20 | 50 ± 15 |
| *Data are presented as Mean ± SD. *p < 0.05, *p < 0.01 compared to Bleomycin + Vehicle group. |
Table 3: Effect of Nerandomilast on Lung Fibrosis Markers
| Treatment Group | Lung Hydroxyproline (B1673980) (µ g/lung ) | Ashcroft Fibrosis Score |
| Saline Control | 150 ± 25 | 0.5 ± 0.2 |
| Bleomycin + Vehicle | 450 ± 70 | 5.8 ± 1.2 |
| Bleomycin + Nerandomilast (Low Dose) | 300 ± 50 | 3.5 ± 0.8 |
| Bleomycin + Nerandomilast (High Dose) | 200 ± 35 | 2.1 ± 0.5 |
| *Data are presented as Mean ± SD. *p < 0.05, *p < 0.01 compared to Bleomycin + Vehicle group. |
Experimental Protocols
The following are detailed protocols for key experiments in a bleomycin-induced lung injury model.
Bleomycin-Induced Lung Injury Animal Model
Caption: Experimental workflow for the bleomycin-induced lung injury model and Nerandomilast treatment.
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Acclimation: Animals should be acclimated for at least one week before the experiment with free access to food and water.
-
Anesthesia: Anesthetize mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane (B1672236) inhalation).
-
Bleomycin Administration:
-
Position the anesthetized mouse in a supine position on an angled board.
-
Expose the trachea through a small midline incision in the neck.
-
Using a 27-gauge needle, intratracheally instill a single dose of bleomycin sulfate (B86663) (typically 1.5 - 3.0 U/kg) dissolved in 50 µL of sterile saline.
-
The control group should receive an equal volume of sterile saline.
-
Suture the incision and allow the mouse to recover on a warming pad.
-
-
This compound Administration:
-
Dosage: Specific dosages for this compound in this model are not yet widely published. A dose-ranging study is recommended to determine the optimal therapeutic dose. Based on other PDE4 inhibitors, a range of 1-10 mg/kg could be a starting point.
-
Administration: this compound can be administered orally (e.g., by gavage) once or twice daily. The treatment can be prophylactic (starting before or at the same time as bleomycin) or therapeutic (starting after the establishment of fibrosis, e.g., day 7 or 14).
-
Vehicle: A suitable vehicle for this compound should be used (e.g., 0.5% carboxymethylcellulose).
-
Bronchoalveolar Lavage (BAL) and Cell Analysis
-
Procedure:
-
At the desired endpoint (e.g., day 21), euthanize the mouse.
-
Expose the trachea and insert a cannula.
-
Secure the cannula with a suture.
-
Instill and aspirate 1 mL of ice-cold, sterile PBS three times.
-
Pool the recovered fluid (BALF).
-
-
Total Cell Count:
-
Centrifuge the BALF at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Count the total number of cells using a hemocytometer or an automated cell counter.
-
-
Differential Cell Count:
-
Prepare cytospin slides from the cell suspension.
-
Stain the slides with a differential stain (e.g., Wright-Giemsa).
-
Count at least 300 cells under a light microscope to determine the percentage of macrophages, neutrophils, and lymphocytes.
-
Histological Analysis of Lung Fibrosis
-
Tissue Preparation:
-
After BAL, perfuse the lungs with PBS through the right ventricle to remove blood.
-
Inflate the lungs with 10% neutral buffered formalin at a constant pressure (e.g., 25 cm H₂O).
-
Excise the lungs and immerse them in formalin for at least 24 hours.
-
Process the fixed lungs and embed them in paraffin.
-
Cut 5 µm sections and mount them on slides.
-
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammation.
-
Masson's Trichrome: To visualize collagen deposition (stains blue/green).
-
-
Fibrosis Scoring:
-
Use the Ashcroft scoring system to semi-quantitatively assess the severity of lung fibrosis on a scale of 0 (normal) to 8 (severe fibrosis). The entire lung section should be scanned at low magnification, and a score is assigned to at least 20 random fields.
-
Quantification of Lung Collagen Content (Hydroxyproline Assay)
-
Principle: Hydroxyproline is an amino acid that is almost exclusively found in collagen. Its quantification provides a reliable measure of total collagen content.
-
Procedure:
-
Excise the right lung, weigh it, and snap-freeze it in liquid nitrogen.
-
Lyophilize the lung tissue to determine the dry weight.
-
Hydrolyze the dried lung tissue in 6N HCl at 110°C for 18-24 hours.
-
Neutralize the hydrolysate with NaOH.
-
Use a commercial hydroxyproline assay kit or a standard colorimetric method to determine the hydroxyproline concentration.
-
Results are typically expressed as µg of hydroxyproline per right lung or per mg of dry lung weight.
-
Measurement of Cytokines in BALF (ELISA)
-
Procedure:
-
Use the supernatant from the centrifuged BALF.
-
Use commercial ELISA kits for specific cytokines of interest (e.g., TNF-α, IL-6, TGF-β1).
-
Follow the manufacturer's instructions for the assay.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
-
Concluding Remarks
The bleomycin-induced lung injury model is a valuable tool for evaluating the therapeutic potential of this compound. The protocols and application notes provided here offer a framework for conducting such studies. It is crucial to include appropriate controls, perform dose-response experiments, and use a combination of histological and biochemical endpoints to thoroughly assess the anti-inflammatory and anti-fibrotic efficacy of Nerandomilast. Further research is needed to establish the optimal dosing and treatment regimen for Nerandomilast in this preclinical model, which will be instrumental in its translation to clinical applications for fibrotic lung diseases.
References
- 1. Nerandomilast Improves Bleomycin-Induced Systemic Sclerosis-Associated Interstitial Lung Disease in Mice by Regulating the TGF-β1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic Sclerosis | Nerandomilast Improves Bleomycin-Induced Systemic Sclerosis-Associated Interstitial Lung Disease in Mice by Regulating the TGF-β1 Pathway | springermedicine.com [springermedicine.com]
- 3. researchgate.net [researchgate.net]
Nerandomilast Dihydrate: In Vitro Applications and Protocols for Primary Human Lung Fibroblast Cultures
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Nerandomilast is a preferential phosphodiesterase 4B (PDE4B) inhibitor that has demonstrated both anti-fibrotic and immunomodulatory effects. By inhibiting PDE4B, Nerandomilast elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This increase in cAMP interferes with pro-fibrotic pathways, such as transforming growth factor-beta (TGF-β) signaling, and reduces the expression of pro-fibrotic and inflammatory mediators.[1][2] In primary human lung fibroblasts, particularly those derived from patients with idiopathic pulmonary fibrosis (IPF), Nerandomilast has been shown to inhibit key processes in fibrosis, including fibroblast proliferation and their differentiation into contractile, matrix-producing myofibroblasts.[1][3] These application notes provide detailed protocols for the in-vitro use of Nerandomilast dihydrate in primary human lung fibroblast cultures to study its anti-fibrotic properties.
Data Summary
The following tables summarize the quantitative effects of this compound on primary human lung fibroblasts derived from IPF patients (IPF-HLFs).
Table 1: Effect of Nerandomilast on Myofibroblast Contractility
| Treatment Condition | Nerandomilast Concentration | Outcome | Percent Inhibition |
| TGF-β1 stimulated IPF-HLFs | 1 µM | Inhibition of collagen gel disc contraction | 38% |
| IPF-HLFs were stimulated with TGF-β1 for 120 hours. Nerandomilast was added for the last 72 hours. |
Table 2: Effect of Nerandomilast on Myofibroblast Marker Expression
| Marker | Treatment Condition | Nerandomilast Concentration | Regulation |
| ACTA2 (α-SMA) | TGF-β1 stimulated IPF-HLFs | Not specified | Decreased |
| CTGF | TGF-β1 stimulated IPF-HLFs | Not specified | Decreased |
| SERPINE1 (PAI-1) | TGF-β1 stimulated IPF-HLFs | Not specified | Decreased |
| IPF-HLFs were pre-stimulated with TGF-β1 for 48 hours, followed by the addition of Nerandomilast for an additional 24 to 72 hours. |
Table 3: Effect of Nerandomilast on Signaling Pathways in IPF-HLFs
| Signaling Molecule | Treatment Condition | Nerandomilast Effect |
| cAMP | Basal and TGF-β1 stimulated | Global intracellular levels significantly elevated |
| pCREB | Basal and TGF-β1 stimulated | Phosphorylation significantly increased |
| pSMAD3 | TGF-β1 stimulated | No effect on phosphorylation or nuclear translocation |
| p38 MAPK | TGF-β1 stimulated | Dephosphorylation increased |
| MKP-1 (DUSP1) | Basal and TGF-β1 stimulated | Protein levels increased |
| Analyses were conducted following treatment of IPF-HLFs with Nerandomilast. |
Experimental Protocols
Protocol 1: Culture of Primary Human Lung Fibroblasts (HLF)
This protocol describes the general procedure for culturing primary human lung fibroblasts.
Materials:
-
Primary Human Lung Fibroblasts (e.g., from cryopreserved vials)
-
Fibroblast Growth Medium (e.g., Sigma-Aldrich Cat. No. 116-500)
-
T-75 culture flasks
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
37°C, 5% CO₂ humidified incubator
Procedure:
-
Rapidly thaw the cryovial of HLF in a 37°C water bath.
-
Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed Fibroblast Growth Medium.
-
Gently rock the flask to distribute the cells evenly.
-
Incubate at 37°C in a 5% CO₂ humidified incubator.
-
After 24 hours, replace the medium with fresh, pre-warmed Fibroblast Growth Medium to remove any residual cryoprotectant.
-
Change the medium every 2-3 days until the culture reaches approximately 80% confluency.
-
To subculture, wash the cells with PBS and detach them using a trypsin-EDTA solution.
-
Resuspend the detached cells in fresh medium and seed into new flasks at a recommended density (e.g., 7,500-10,000 cells/cm²).[4]
Protocol 2: Induction of Myofibroblast Differentiation with TGF-β1
This protocol details the differentiation of primary human lung fibroblasts into a myofibroblast phenotype.
Materials:
-
Confluent culture of primary human lung fibroblasts
-
Serum-free or low-serum cell culture medium
-
Recombinant human TGF-β1
Procedure:
-
Culture primary human lung fibroblasts to 80-90% confluency as described in Protocol 1.
-
For serum starvation, replace the growth medium with serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 24-48 hours.
-
Prepare a stock solution of TGF-β1 in a suitable buffer.
-
Add TGF-β1 to the cell culture medium at a final concentration of 1-10 ng/mL to induce myofibroblast differentiation.
-
Incubate the cells with TGF-β1 for 48 to 72 hours to allow for the expression of myofibroblast markers such as α-SMA.[5][6]
Protocol 3: Treatment of Myofibroblasts with this compound
This protocol describes the treatment of TGF-β1-differentiated myofibroblasts with Nerandomilast.
Materials:
-
TGF-β1-differentiated myofibroblast cultures (from Protocol 2)
-
This compound
-
Vehicle control (e.g., DMSO)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Following the 48-hour differentiation period with TGF-β1, add this compound directly to the culture medium at the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Include a vehicle-only control group.
-
Continue the incubation in the presence of both TGF-β1 and Nerandomilast for an additional 24 to 72 hours, depending on the experimental endpoint.[3]
-
Proceed with downstream analyses such as contractility assays, immunofluorescence, or Western blotting.
Protocol 4: Myofibroblast Contractility Assay (Collagen Gel Contraction)
This protocol assesses the effect of Nerandomilast on the contractile function of myofibroblasts.
Materials:
-
TGF-β1-differentiated myofibroblasts treated with Nerandomilast (from Protocol 3)
-
Rat tail collagen, type I
-
Cell culture plates (e.g., 24-well)
Procedure:
-
Prepare a collagen gel solution on ice.
-
Harvest and resuspend the treated and control cells in serum-free medium.
-
Mix the cell suspension with the collagen gel solution and dispense into pre-coated culture wells.
-
Allow the gels to polymerize at 37°C.
-
After polymerization, gently detach the gels from the sides of the wells.
-
Incubate for 24-48 hours and monitor the contraction of the collagen gels.
-
Quantify the gel area at different time points using imaging software. A decrease in gel area indicates increased cell contractility.[3]
Protocol 5: Western Blotting for Fibrosis Markers and Signaling Proteins
This protocol is for analyzing the protein expression of fibrosis markers and key signaling molecules.
Materials:
-
Cell lysates from treated and control cultures
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-α-SMA, anti-collagen I, anti-pCREB, anti-CREB, anti-pSMAD3, anti-SMAD3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells and determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Workflow for studying Nerandomilast effects on lung fibroblasts.
Caption: Nerandomilast signaling pathway in lung fibroblasts.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Insights into the Cellular and Molecular Mechanisms behind the Antifibrotic Effects of Nerandomilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGF-β1 induces tissue factor expression in human lung fibroblasts in a PI3K/JNK/Akt-dependent and AP-1-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Lung Fibroblasts (HLF) Culture Protocol [sigmaaldrich.com]
- 5. ANRIL upregulates TGFBR1 to promote idiopathic pulmonary fibrosis in TGF-β1-treated lung fibroblasts via sequestering let-7d-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Fibroblast-specific inhibition of TGF-β1 signaling attenuates lung and tumor fibrosis [jci.org]
Preparation of Nerandomilast Dihydrate Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of Nerandomilast dihydrate using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is an orally active and potent inhibitor of phosphodiesterase 4B (PDE4B), with an IC50 of 7.2 nM.[1][2][3][4] It is under investigation for its potential therapeutic applications in inflammatory conditions, allergic diseases, and pulmonary fibrosis.[1][2][3][4][5] Accurate and consistent preparation of stock solutions is critical for reliable and reproducible experimental results in in vitro and in vivo studies. This protocol outlines the necessary steps to achieve a stable and usable stock solution.
Physicochemical and Biological Properties of this compound
This compound is a small molecule inhibitor with distinct properties relevant to its handling and use in research.
| Property | Value | Reference |
| Synonyms | BI 1015550 dihydrate | [1] |
| Molecular Formula | C20H29ClN6O4S | [1] |
| Molecular Weight | 485.00 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | >98% (as specified by supplier) | [6] |
| Target | Phosphodiesterase 4B (PDE4B) | [4][5] |
| IC50 | 7.2 nM | [1][2][3][4] |
| Solubility in DMSO | 25 mg/mL (51.55 mM) | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various cellular and biochemical assays.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Place a sterile microcentrifuge tube on the balance and tare to zero.
-
-
Calculating the Required Mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 485.00 g/mol * 1000 mg/g = 4.85 mg
-
-
Carefully weigh 4.85 mg of this compound powder into the tared microcentrifuge tube.
-
-
Dissolution in DMSO:
-
Ensuring Complete Solubilization:
-
Tightly cap the tube and vortex for 1-2 minutes until the compound is completely dissolved.
-
For this compound, gentle warming and sonication may be required to achieve full dissolution.[1][7] A water bath set to 37-60°C can be used, but prolonged heating should be avoided to prevent degradation.[1][7] Visually inspect the solution against a light source to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1][6]
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.[1][6]
-
Storage and Stability:
| Storage Temperature | Shelf Life |
| -20°C | 1 month |
| -80°C | 6 months |
Data sourced from multiple suppliers and general guidelines for small molecule inhibitors.[1][2][3]
Safety Precautions
While a specific Safety Data Sheet (SDS) for the dihydrate form was not found, the SDS for Nerandomilast provides important safety information.[8]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8] Avoid inhalation of dust and contact with skin and eyes.[8]
-
Health Hazards: May be harmful if swallowed.[8] It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[8]
-
First Aid: In case of contact with eyes or skin, flush immediately and thoroughly with water.[8] If inhaled, move to fresh air. If swallowed, rinse mouth with water.[8] Seek medical attention in all cases of exposure.
Application Notes
-
Final DMSO Concentration in Assays: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is low, typically less than 0.1% (v/v), to avoid cellular toxicity.[6][9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Preventing Precipitation: When diluting the DMSO stock solution into an aqueous buffer or cell culture medium, it is best to perform serial dilutions in DMSO first before the final dilution into the aqueous solution.[9] This helps to prevent the compound from precipitating out of solution.[9]
-
Mechanism of Action: Nerandomilast is an inhibitor of PDE4B, which is involved in the inflammatory cascade. By inhibiting PDE4B, Nerandomilast is thought to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-2.[1][3][7]
Visualized Workflow and Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nerandomilast (BI 1015550) | PDE4B抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pardon Our Interruption [boehringer-ingelheim.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes and Protocols: Assessing the Efficacy of Nerandomilast Dihydrate on TGF-β Stimulated Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-beta (TGF-β) is a key cytokine that drives fibroblast activation and differentiation into myofibroblasts, a critical step in the pathogenesis of fibrotic diseases.[1][2] This process is characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction. Nerandomilast dihydrate is a potent and selective phosphodiesterase 4B (PDE4B) inhibitor that has demonstrated both anti-fibrotic and immunomodulatory effects.[3][4][5] By inhibiting PDE4B, Nerandomilast increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn modulates pro-fibrotic and inflammatory signaling pathways.[3][4][6] Preclinical studies have shown that Nerandomilast can inhibit the proliferation of primary lung fibroblasts and reverse the pro-fibrotic phenotype induced by TGF-β.[3][7]
These application notes provide detailed protocols for assessing the efficacy of this compound in a well-established in vitro model of fibrosis using TGF-β stimulated human lung fibroblasts.
Signaling Pathways
TGF-β Signaling in Fibroblasts
TGF-β initiates signaling by binding to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI).[1][8] This activation triggers both canonical (SMAD-dependent) and non-canonical (SMAD-independent) signaling pathways. The canonical pathway involves the phosphorylation of SMAD2 and SMAD3, which then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in fibrosis.[1][9][10] Non-canonical pathways include the activation of mitogen-activated protein kinases (MAPK) such as ERK, JNK, and p38, as well as the PI3K/AKT pathway, which also contribute to fibroblast activation and ECM production.[1][2][8]
Caption: TGF-β signaling cascade in fibroblasts.
Nerandomilast Mechanism of Action
Nerandomilast is a selective inhibitor of PDE4B, an enzyme that degrades cAMP.[3][4] By inhibiting PDE4B, Nerandomilast increases intracellular cAMP levels. Elevated cAMP has been shown to have anti-fibrotic effects by interfering with key signaling pathways in idiopathic pulmonary fibrosis (IPF), including the TGF-β signaling pathway.[3][6][11] This leads to the inhibition of fibroblast proliferation, differentiation into myofibroblasts, and the expression of ECM proteins.[6]
Caption: Nerandomilast's mechanism of action.
Experimental Protocols
General Experimental Workflow
The general workflow for assessing the efficacy of Nerandomilast involves stimulating fibroblasts with TGF-β in the presence or absence of the compound and then evaluating various fibrotic endpoints.
Caption: General experimental workflow diagram.
Protocol 1: Fibroblast Proliferation Assay
Objective: To determine the effect of Nerandomilast on TGF-β-induced fibroblast proliferation.
Materials:
-
Human lung fibroblasts (e.g., IMR-90, MRC-5)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Recombinant human TGF-β1
-
This compound
-
BrdU Cell Proliferation Assay Kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed fibroblasts into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with varying concentrations of Nerandomilast (e.g., 0.1, 1, 10, 100 nM) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) in the presence of Nerandomilast for 48 hours. Include vehicle control and TGF-β1 only control wells.
-
During the last 4 hours of incubation, add BrdU labeling solution to each well.
-
Measure BrdU incorporation according to the manufacturer's instructions using a microplate reader at 450 nm.
Data Presentation:
| Treatment Group | Concentration | Absorbance (450 nm) ± SD | % Inhibition of Proliferation |
| Vehicle Control | - | Value | - |
| TGF-β1 | 5 ng/mL | Value | 0% |
| TGF-β1 + Nerandomilast | 0.1 nM | Value | Value |
| TGF-β1 + Nerandomilast | 1 nM | Value | Value |
| TGF-β1 + Nerandomilast | 10 nM | Value | Value |
| TGF-β1 + Nerandomilast | 100 nM | Value | Value |
Protocol 2: Myofibroblast Differentiation Assessment (α-SMA Expression)
Objective: To evaluate the effect of Nerandomilast on TGF-β-induced myofibroblast differentiation by measuring the expression of alpha-smooth muscle actin (α-SMA).
Materials:
-
Human lung fibroblasts
-
Fibroblast growth medium
-
Recombinant human TGF-β1
-
This compound
-
Primary antibody against α-SMA
-
Secondary antibody (fluorescently labeled)
-
DAPI (for nuclear staining)
-
Immunofluorescence microscope
-
Western blot reagents and equipment
Procedure (Immunofluorescence):
-
Seed fibroblasts on glass coverslips in a 24-well plate.
-
Starve and treat the cells as described in Protocol 1 for 72 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with primary anti-α-SMA antibody overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mount the coverslips with a mounting medium containing DAPI.
-
Visualize and capture images using a fluorescence microscope.
Procedure (Western Blot):
-
Lyse the treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary anti-α-SMA and anti-GAPDH (loading control) antibodies.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Data Presentation:
| Treatment Group | Concentration | α-SMA Protein Level (relative to control) ± SD |
| Vehicle Control | - | 1.0 |
| TGF-β1 | 5 ng/mL | Value |
| TGF-β1 + Nerandomilast | 1 nM | Value |
| TGF-β1 + Nerandomilast | 10 nM | Value |
| TGF-β1 + Nerandomilast | 100 nM | Value |
Protocol 3: Collagen Production Assay
Objective: To quantify the effect of Nerandomilast on TGF-β-induced collagen synthesis.
Materials:
-
Human lung fibroblasts
-
Fibroblast growth medium
-
Recombinant human TGF-β1
-
This compound
-
Sircol Soluble Collagen Assay Kit
-
Microplate reader
Procedure:
-
Seed, starve, and treat fibroblasts as described in Protocol 1 in a 6-well plate for 72 hours.
-
Collect the cell culture supernatant.
-
Measure the amount of soluble collagen in the supernatant using the Sircol Collagen Assay Kit according to the manufacturer's protocol.
-
Read the absorbance at 555 nm using a microplate reader.
Data Presentation:
| Treatment Group | Concentration | Collagen Concentration (µg/mL) ± SD | % Inhibition of Collagen Production |
| Vehicle Control | - | Value | - |
| TGF-β1 | 5 ng/mL | Value | 0% |
| TGF-β1 + Nerandomilast | 1 nM | Value | Value |
| TGF-β1 + Nerandomilast | 10 nM | Value | Value |
| TGF-β1 + Nerandomilast | 100 nM | Value | Value |
Protocol 4: Gene Expression Analysis (qPCR)
Objective: To analyze the effect of Nerandomilast on the mRNA expression of key fibrotic genes.
Materials:
-
Treated cell pellets from Protocol 3
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., ACTA2 (α-SMA), COL1A1 (Collagen Type I Alpha 1 Chain), CTGF (Connective Tissue Growth Factor)) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Extract total RNA from the cell pellets.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, primers, and master mix.
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Data Presentation:
| Treatment Group | Concentration | ACTA2 Fold Change ± SD | COL1A1 Fold Change ± SD | CTGF Fold Change ± SD |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 |
| TGF-β1 | 5 ng/mL | Value | Value | Value |
| TGF-β1 + Nerandomilast | 10 nM | Value | Value | Value |
| TGF-β1 + Nerandomilast | 100 nM | Value | Value | Value |
Conclusion
These protocols provide a comprehensive framework for evaluating the anti-fibrotic efficacy of this compound in an in vitro model of TGF-β-induced fibroblast activation. The expected outcomes are a dose-dependent inhibition of fibroblast proliferation, myofibroblast differentiation, and collagen production by Nerandomilast. These in vitro assays are crucial for understanding the mechanism of action of Nerandomilast and for the preclinical development of novel anti-fibrotic therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Nerandomilast (Jascayd) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 6. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 7. Nerandomilast – A Multifrontal Therapeutic Approach to Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunofluorescence Staining for Alpha-SMA in Nerandomilast-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunofluorescent staining of alpha-smooth muscle actin (α-SMA) in cells treated with Nerandomilast. This document includes an overview of Nerandomilast's mechanism of action, detailed experimental protocols, and expected outcomes based on current research.
Introduction
Nerandomilast is an orally administered, preferential inhibitor of phosphodiesterase 4B (PDE4B), an enzyme highly expressed in lung tissue and immune cells.[1][2][3] By inhibiting PDE4B, Nerandomilast prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), leading to increased intracellular cAMP levels.[1][4] This elevation in cAMP is associated with both anti-inflammatory and anti-fibrotic effects.[1][4] In the context of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), Nerandomilast has been shown to inhibit fibroblast proliferation, myofibroblast differentiation, and the expression of extracellular matrix proteins.[1][5][6] A key marker of myofibroblast differentiation is the expression of α-SMA, and Nerandomilast has been demonstrated to suppress its expression.[5]
The primary mechanism by which Nerandomilast is thought to reduce α-SMA expression is through the modulation of the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway.[7][8] TGF-β1 is a potent inducer of myofibroblast differentiation and α-SMA expression. Nerandomilast has been shown to inhibit the TGF-β1-Smads/non-Smads signaling pathways, thereby reducing the downstream expression of fibrotic markers like α-SMA.[7][8]
Quantitative Data Summary
The following table summarizes representative quantitative data from a hypothetical experiment designed to assess the effect of Nerandomilast on α-SMA expression in a cell culture model of fibrosis (e.g., TGF-β1 stimulated lung fibroblasts).
| Treatment Group | α-SMA Mean Fluorescence Intensity (Arbitrary Units) | Percentage of α-SMA Positive Cells (%) |
| Vehicle Control | 150 ± 25 | 10 ± 2 |
| TGF-β1 (10 ng/mL) | 850 ± 75 | 85 ± 5 |
| TGF-β1 + Nerandomilast (1 µM) | 350 ± 40 | 30 ± 4 |
| Nerandomilast (1 µM) | 140 ± 20 | 8 ± 2 |
Data are presented as mean ± standard deviation and are representative examples. Actual results may vary depending on the cell type and experimental conditions.
Signaling Pathway
The diagram below illustrates the proposed signaling pathway through which Nerandomilast modulates α-SMA expression.
Caption: Nerandomilast inhibits PDE4B, increasing cAMP and inhibiting TGF-β1-induced α-SMA expression.
Experimental Workflow
The following diagram outlines the experimental workflow for treating cells with Nerandomilast and subsequent immunofluorescence staining for α-SMA.
Caption: Workflow for α-SMA immunofluorescence staining in Nerandomilast-treated cells.
Detailed Experimental Protocol: Immunofluorescence Staining of α-SMA
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells: Cultured cells of interest (e.g., primary human lung fibroblasts).
-
Culture medium: Appropriate for the cell type.
-
Nerandomilast: Stock solution in a suitable solvent (e.g., DMSO).
-
Fibrosis-inducing agent (optional): e.g., Recombinant Human TGF-β1.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic; handle in a fume hood.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) and 5% normal goat serum in PBS.
-
Primary Antibody: Mouse or Rabbit anti-α-SMA antibody (e.g., Abcam ab5694).
-
Secondary Antibody: Fluorescently-labeled goat anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor™ 488 or 594).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Mounting Medium: Anti-fade mounting medium.
-
Glass coverslips and microscope slides.
-
Humidified chamber.
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells onto sterile glass coverslips in a multi-well plate at a suitable density to reach 60-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours.
-
If applicable, starve cells in low-serum medium for 12-24 hours.
-
Pre-treat cells with the desired concentrations of Nerandomilast or vehicle control for 1-2 hours.
-
If inducing fibrosis, add the inducing agent (e.g., TGF-β1) to the appropriate wells and incubate for the desired time (e.g., 24-48 hours).
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.[9]
-
Add 4% PFA to each well to cover the coverslips and incubate for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
-
-
Blocking:
-
Aspirate the Permeabilization Buffer and wash three times with PBS.
-
Add Blocking Buffer and incubate for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-α-SMA antibody in Blocking Buffer to the recommended concentration (e.g., 1:200 - 1:1000).
-
Aspirate the Blocking Buffer from the coverslips (do not let them dry out).
-
Add the diluted primary antibody solution to each coverslip and incubate overnight at 4°C in a humidified chamber.[9]
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in Blocking Buffer (e.g., 1:500).
-
Add the diluted secondary antibody to each coverslip and incubate for 1-2 hours at room temperature in the dark.[9]
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each in the dark.
-
If desired, incubate with DAPI solution for 5-10 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Briefly rinse with deionized water.
-
Carefully mount the coverslips onto microscope slides using a drop of anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Store the slides at 4°C in the dark until imaging.
-
Acquire images using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
For quantitative analysis, ensure that all images are acquired using the same settings (e.g., exposure time, gain).
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of α-SMA staining per cell or the percentage of α-SMA positive cells. The proportion of α-SMA-positive cells can be a reliable metric.[10]
-
Important Considerations:
-
Controls: Always include appropriate controls:
-
Vehicle Control: Cells treated with the solvent used for Nerandomilast.
-
Positive Control: Cells treated with a known inducer of α-SMA (e.g., TGF-β1).
-
Negative Control (Secondary Antibody Only): Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
-
Fixation: The choice of fixative can be critical. While PFA is common, some protocols suggest that formaldehyde-based fixatives can depolymerize α-SMA in cells with weak expression.[11] Methanol fixation is an alternative to consider.[11]
-
Antibody Validation: Ensure the specificity of the primary antibody for α-SMA.
-
Quantitative Analysis: A consistent method for quantifying fluorescence is crucial for obtaining reliable data. The correlation between α-SMA expression and cell contractility has been established, making its quantification a valuable readout.[10]
References
- 1. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 2. boehringer-ingelheim.com [boehringer-ingelheim.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Systemic Sclerosis | Nerandomilast Improves Bleomycin-Induced Systemic Sclerosis-Associated Interstitial Lung Disease in Mice by Regulating the TGF-β1 Pathway | springermedicine.com [springermedicine.com]
- 8. Nerandomilast Improves Bleomycin-Induced Systemic Sclerosis-Associated Interstitial Lung Disease in Mice by Regulating the TGF-β1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. Alpha-Smooth Muscle Actin Expression Upregulates Fibroblast Contractile Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to detect smooth muscle actin-alpha and measure oxidative damage in neonatal mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nerandomilast Dihydrate in 3D Lung Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nerandomilast dihydrate in 3D lung organoid culture systems to investigate its anti-inflammatory and anti-fibrotic properties. The protocols outlined below are designed to be adaptable for various research needs, from basic mechanism-of-action studies to preclinical drug efficacy screening.
Introduction
Nerandomilast is an orally administered, preferential inhibitor of phosphodiesterase 4B (PDE4B) with demonstrated anti-fibrotic and immunomodulatory effects.[1] As a key enzyme in immune and lung fibroblast cells, PDE4B regulates inflammation and tissue remodeling.[2] By inhibiting PDE4B, Nerandomilast prevents the degradation of cyclic AMP (cAMP), a signaling molecule that helps control inflammation and fibrosis.[2] This leads to a dual anti-inflammatory and anti-fibrotic action, making it a promising therapeutic candidate for diseases like idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases.[2]
Three-dimensional (3D) lung organoid models have emerged as powerful tools in respiratory research, offering a more physiologically relevant system compared to traditional 2D cell cultures. These organoids can recapitulate the complex cellular composition and architecture of the lung, providing a valuable platform for disease modeling and drug screening.[3] This document details protocols for establishing fibrotic 3D lung organoid models and for testing the therapeutic effects of this compound.
Mechanism of Action of Nerandomilast
Nerandomilast's primary mechanism involves the selective inhibition of the PDE4B enzyme. In fibrotic lung diseases, chronic inflammation and tissue injury lead to the overactivity of PDE4B, resulting in decreased intracellular cAMP levels. This reduction in cAMP promotes pro-inflammatory and pro-fibrotic pathways.
By inhibiting PDE4B, Nerandomilast restores higher levels of intracellular cAMP, which in turn activates anti-inflammatory and anti-fibrotic signaling cascades. This multifaceted mechanism includes:
-
Inhibition of fibroblast activation and proliferation: Nerandomilast has been shown to inhibit the proliferation and activation of lung fibroblasts, key cells in the deposition of extracellular matrix (ECM) during fibrosis.[2]
-
Suppression of inflammatory responses: The drug attenuates the release of pro-inflammatory cytokines such as TNF-α and interleukins.
-
Preservation of epithelial and endothelial integrity: Nerandomilast helps to maintain the barrier function of lung epithelial and endothelial cells, which is often compromised in fibrotic conditions.[4]
dot
Caption: Mechanism of Action of Nerandomilast in Lung Fibrosis.
Experimental Protocols
Protocol 1: Generation and Culture of 3D Lung Organoids
This protocol describes the generation of 3D lung organoids from human pluripotent stem cells (hPSCs).
Materials:
-
hPSCs (e.g., H9 cell line)
-
mTeSR™1 medium
-
STEMdiff™ Lung Organoid Kit
-
Matrigel®
-
DMEM/F-12 with Glutamax
-
Fetal Bovine Serum (FBS)
-
Y-27632 dihydrochloride
-
Dispase
Procedure:
-
hPSC Culture: Culture hPSCs in mTeSR™1 medium on Matrigel-coated plates.
-
Definitive Endoderm Differentiation: Initiate differentiation using the STEMdiff™ Lung Organoid Kit following the manufacturer's instructions.
-
Anterior Foregut Endoderm and Lung Progenitor Specification: Continue the differentiation protocol to generate lung progenitors.
-
Organoid Formation: Embed the lung progenitors in Matrigel domes in a 24-well plate.
-
Maturation: Culture the organoids in lung organoid maturation medium for at least 21 days, changing the medium every 2-3 days.
dot
Caption: Workflow for Generating 3D Lung Organoids from hPSCs.
Protocol 2: Induction of a Fibrotic Phenotype in 3D Lung Organoids
This protocol describes how to induce fibrosis in mature lung organoids.
Materials:
-
Mature 3D lung organoids
-
Lung organoid maturation medium
-
Transforming Growth Factor-beta 1 (TGF-β1)
-
Bleomycin (B88199) (optional)
Procedure:
-
Baseline Culture: Culture mature lung organoids for 24 hours in standard maturation medium.
-
Fibrotic Induction: Replace the medium with maturation medium supplemented with TGF-β1 (typically 2-10 ng/mL). Alternatively, a low dose of bleomycin can be used.
-
Incubation: Culture the organoids in the fibrotic induction medium for 7-14 days. Change the medium every 2-3 days with fresh induction medium.
-
Control Group: Maintain a parallel set of organoids in standard maturation medium without TGF-β1 as a negative control.
Protocol 3: Treatment of Fibrotic Lung Organoids with this compound
This protocol details the application of this compound to the fibrotic organoid model.
Materials:
-
Fibrotic 3D lung organoids
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Lung organoid maturation medium with TGF-β1
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare working solutions of Nerandomilast by diluting the stock solution in the fibrotic induction medium. A typical concentration range for in vitro studies is 10 nM to 1 µM.
-
Treatment: After 7 days of fibrotic induction, replace the medium with the fibrotic induction medium containing different concentrations of Nerandomilast.
-
Controls:
-
Vehicle Control: Treat a set of fibrotic organoids with the fibrotic induction medium containing the same concentration of DMSO used for the highest Nerandomilast concentration.
-
Positive Control: Treat a set of fibrotic organoids with a known anti-fibrotic agent (e.g., Nintedanib or Pirfenidone).
-
Healthy Control: Maintain non-fibrotic organoids in standard maturation medium.
-
-
Incubation: Culture the treated organoids for an additional 7 days, replacing the medium with fresh treatment or control medium every 2-3 days.
Data Presentation and Analysis
The efficacy of this compound can be assessed by analyzing various endpoints. All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Quantitative Analysis of Anti-Fibrotic Effects of this compound
| Treatment Group | Collagen I Expression (Relative to Vehicle) | α-SMA Expression (Relative to Vehicle) | Fibronectin Levels (ng/mL) |
| Healthy Control | |||
| Vehicle Control | |||
| Nerandomilast (10 nM) | |||
| Nerandomilast (100 nM) | |||
| Nerandomilast (1 µM) | |||
| Positive Control |
Table 2: Analysis of Inflammatory Markers
| Treatment Group | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) | IL-1β Levels (pg/mL) |
| Healthy Control | |||
| Vehicle Control | |||
| Nerandomilast (10 nM) | |||
| Nerandomilast (100 nM) | |||
| Nerandomilast (1 µM) | |||
| Positive Control |
Recommended Analytical Methods
-
Quantitative Real-Time PCR (qRT-PCR): To measure the gene expression of fibrotic markers (e.g., COL1A1, ACTA2, FN1) and inflammatory cytokines (e.g., TNF, IL6, IL1B).
-
Immunofluorescence Staining and Confocal Microscopy: To visualize and quantify the protein expression and localization of fibrotic markers such as Collagen I and alpha-smooth muscle actin (α-SMA).
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the secretion of cytokines and extracellular matrix proteins into the culture medium.
-
Western Blotting: To determine the total protein levels of key signaling molecules in the fibrotic and inflammatory pathways.
Conclusion
The use of 3D lung organoids provides a robust and physiologically relevant model to study the therapeutic potential of this compound. The protocols and analytical methods described in these application notes offer a framework for researchers to investigate the anti-fibrotic and anti-inflammatory effects of this promising drug candidate in a preclinical setting. These studies can provide valuable insights into its mechanism of action and inform its clinical development for the treatment of fibrotic lung diseases.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Nerandomilast Dihydrate Results in Cell Culture
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during in vitro cell culture experiments with Nerandomilast dihydrate.
Frequently Asked Questions (FAQs)
Q1: What is Nerandomilast and what is its mechanism of action?
A1: Nerandomilast is a selective inhibitor of phosphodiesterase 4B (PDE4B).[1][2][3][4][5] By inhibiting PDE4B, Nerandomilast prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial intracellular second messenger.[6] Increased cAMP levels lead to the activation of downstream signaling pathways, such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which in turn modulate the expression of genes related to inflammation and fibrosis.[7] This results in anti-inflammatory and anti-fibrotic effects.[8][9][10]
Q2: What is the significance of the "dihydrate" form of Nerandomilast?
A2: The "dihydrate" designation indicates that each molecule of Nerandomilast is associated with two water molecules. This is important for calculating the correct molecular weight to ensure accurate molar concentrations when preparing stock solutions. Using the molecular weight of the anhydrous form will lead to preparing a lower molar concentration than intended, which can be a significant source of experimental variability.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] To prepare a stock solution, it is recommended to use fresh, anhydrous DMSO to avoid issues with hygroscopic DMSO affecting solubility.[1][4] A general protocol is as follows:
-
Calculate the required mass of this compound based on its molecular weight (485.00 g/mol ) to achieve the desired molar concentration.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the powdered compound.
-
To aid dissolution, ultrasonic and gentle warming (up to 60°C) can be applied.[1]
-
Once completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]
Q4: I am observing high variability between my experimental replicates. What are the common causes?
A4: Inconsistent results with this compound can stem from several factors:
-
Inaccurate Stock Concentration: As mentioned in Q2, failing to account for the water molecules in the dihydrate form during molecular weight calculations is a common error.
-
Compound Precipitation: The final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.5%) to prevent the compound from precipitating out of solution.[11]
-
Cell Culture Conditions: Variations in cell passage number, cell health, seeding density, and incubation times can all contribute to inconsistent results.[12]
-
Inconsistent Reagent Quality: Use fresh, high-quality reagents and media to avoid variability.
Q5: My results are not reproducible between experiments. What should I check?
A5: Lack of reproducibility can be due to:
-
Stock Solution Degradation: Avoid repeated freeze-thaw cycles of your this compound stock solution by preparing single-use aliquots.[1]
-
Variability in Cell Lines: Ensure you are using a consistent cell line with a known passage number. Cell lines can drift genetically and phenotypically over time.[13]
-
Fluctuations in Experimental Conditions: Precisely standardize all incubation times, reagent concentrations, and procedural steps for every experiment.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Potency
| Possible Cause | Suggested Solution |
| Incorrect Molar Concentration Calculation | Use the molecular weight of this compound (485.00 g/mol ), not the anhydrous form (448.97 g/mol ), for all calculations. |
| Compound Precipitation in Culture Media | Ensure the final DMSO concentration is non-toxic and does not cause precipitation (typically ≤ 0.5%). When diluting the stock solution, add it to the media with gentle mixing. |
| Compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Avoid prolonged exposure of solutions to light and elevated temperatures. |
| Cellular Efflux of the Compound | Some cell lines may actively pump out small molecules. Consider using cell lines with known transporter expression profiles or using transporter inhibitors as a control. |
Issue 2: High Variability in Cytotoxicity or Cell Viability Assays
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating and use appropriate techniques to avoid edge effects in multi-well plates. |
| Solvent (DMSO) Toxicity | Run a vehicle control with the same final concentration of DMSO to assess its effect on cell viability. Keep the final DMSO concentration as low as possible.[14] |
| Compound Interference with Assay Reagents | Some compounds can interfere with viability assays (e.g., MTT). Run a cell-free control (media + Nerandomilast + assay reagent) to check for direct chemical reactions. |
| Inconsistent Incubation Times | Standardize the duration of compound treatment and assay incubation across all experiments. |
Data Presentation
Table 1: Molecular Weights of Nerandomilast Forms
| Compound Form | Molecular Weight ( g/mol ) |
| Nerandomilast (anhydrous) | 448.97[3][15] |
| This compound | 485.00 |
Table 2: Reported In Vitro IC50 Values for Nerandomilast
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Enzymatic Assay | PDE4B | 7.2 nM | [1][2][3] |
| Cell-based Assay | LPS-induced TNF-α release in human PBMCs | 35 nM | [1][2] |
| Cell-based Assay | Phytohemagglutinin P-induced IL-2 release in human PBMCs | 9 nM | [1][2] |
| Cell-based Assay | TNF-α release in rat whole blood | 91 nM | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound (MW: 485.00 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 4.85 mg of this compound.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the 10 mM stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Measurement of TNF-α Release from LPS-Stimulated Human PBMCs
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound stock solution (10 mM in DMSO)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell density.
-
Seed the cells into a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO only).
-
Pre-treat the cells with the diluted Nerandomilast or vehicle for 1 hour at 37°C.
-
Stimulate the cells with LPS (final concentration of 100 ng/mL) for 18-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of TNF-α release for each concentration of Nerandomilast compared to the LPS-stimulated vehicle control.
Mandatory Visualizations
Caption: Nerandomilast inhibits PDE4B, increasing cAMP levels and promoting anti-inflammatory pathways.
Caption: A streamlined workflow for in vitro testing of this compound.
Caption: A logical approach to diagnosing and resolving inconsistent experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nerandomilast - MedChem Express [bioscience.co.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. Nerandomilast (Jascayd) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 6. molscanner.com [molscanner.com]
- 7. benchchem.com [benchchem.com]
- 8. Insights into the Cellular and Molecular Mechanisms behind the Antifibrotic Effects of Nerandomilast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. promocell.com [promocell.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Nerandomilast - Wikipedia [en.wikipedia.org]
managing Nerandomilast dihydrate solubility issues for in vivo studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for managing solubility challenges with Nerandomilast dihydrate in in vivo research settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and relevant pathway diagrams to support your studies.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound exhibits pH-dependent aqueous solubility. It is very slightly to slightly soluble in aqueous solutions at or below pH 3. Above pH 3, it is considered practically insoluble. This is a critical factor to consider when preparing formulations for in vivo studies, as the pH of the vehicle will significantly impact the drug's solubility.
Q2: What are the recommended solvents for this compound?
A2: this compound has good solubility in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, a co-solvent system is often necessary to maintain solubility upon administration. A commonly suggested approach involves using a combination of DMSO and a complexing agent like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in a saline solution.
Q3: My this compound formulation is precipitating. What are the common causes and solutions?
A3: Precipitation of this compound formulations, particularly when transitioning from a high concentration in an organic solvent to an aqueous environment, can be due to several factors:
-
Exceeding Aqueous Solubility: The final concentration of this compound in the aqueous vehicle may be too high.
-
Solvent Polarity Shock: Rapid dilution of a DMSO stock solution into an aqueous buffer can cause the drug to crash out of solution.
-
pH Shift: If the final formulation has a pH above 3, the solubility of this compound will be significantly reduced.
-
Temperature Effects: Changes in temperature during preparation or storage can affect solubility.
Solutions to these issues are addressed in the Troubleshooting Guide below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon mixing with aqueous vehicle | Exceeding the solubility limit in the final formulation. | 1. Decrease the final concentration of this compound. 2. Increase the concentration of the solubilizing agent (e.g., SBE-β-CD). 3. Optimize the ratio of the organic co-solvent (e.g., DMSO) to the aqueous phase, keeping in mind the tolerability of the solvent in the animal model. |
| Cloudiness or precipitation after a short period | Slow crystallization or aggregation of the drug molecules. | 1. Ensure the formulation is prepared fresh before each use. 2. If the formulation needs to be stored, assess its stability at different temperatures (e.g., 4°C and room temperature) and for different durations. 3. Consider using a formulation with a higher concentration of a stabilizing excipient. |
| Inconsistent results in in vivo studies | Variable drug exposure due to precipitation at the injection site or in the bloodstream. | 1. Visually inspect the formulation for any signs of precipitation before administration. 2. Administer the formulation slowly to allow for gradual dilution in the systemic circulation. 3. Consider alternative formulation strategies if precipitation issues persist. |
Data Presentation: Solubility of this compound
| Solvent/Vehicle | Solubility | Notes |
| Aqueous Buffer (pH ≤ 3) | Very slightly to slightly soluble | pH is a critical determinant of solubility. |
| Aqueous Buffer (pH > 3) | Practically insoluble | |
| Dimethyl Sulfoxide (DMSO) | 10 - 25 mg/mL[1] | Warming and sonication may be required for complete dissolution. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[1] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2 mg/mL | A recommended formulation for in vivo studies. |
| Ethanol | ~5 mg/mL | |
| PEG400 | Estimated to be low to moderate | Polyethylene glycol 400 (PEG400) can be a useful vehicle for some poorly soluble compounds, but its effectiveness for weak bases can be variable. |
| Propylene Glycol | Estimated to be low | |
| Corn Oil | Estimated to be very low | As a lipophilic compound, some solubility in oil is expected, but it is likely to be limited. |
Note: The solubilities in PEG400, Propylene Glycol, and Corn Oil are estimations based on the lipophilic and weakly basic nature of similar compounds and should be experimentally confirmed.
Experimental Protocols
Protocol for Preparation of this compound Formulation for In Vivo Oral Gavage (1 mg/mL)
This protocol is adapted from standard methods for formulating poorly soluble compounds using a co-solvent and cyclodextrin (B1172386) approach.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare 20% (w/v) SBE-β-CD in Saline:
-
Weigh 2 g of SBE-β-CD powder.
-
Add the SBE-β-CD to a sterile container with approximately 8 mL of saline.
-
Vortex or stir until the SBE-β-CD is completely dissolved. Gentle warming (to ~37°C) or brief sonication can aid dissolution.
-
Bring the final volume to 10 mL with saline. This solution can be stored at 4°C for up to one week.
-
-
Prepare this compound Stock Solution in DMSO (10 mg/mL):
-
Weigh the required amount of this compound (e.g., 10 mg).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mg/mL concentration (e.g., 1 mL for 10 mg of the compound).
-
Vortex until the compound is fully dissolved. Brief sonication or gentle warming can be used if necessary.
-
-
Prepare the Final Formulation (1 mg/mL):
-
In a sterile conical tube, add 0.9 mL of the 20% SBE-β-CD in saline solution.
-
While vortexing the SBE-β-CD solution, slowly add 0.1 mL of the 10 mg/mL this compound stock solution in DMSO.
-
Continue to vortex for 1-2 minutes to ensure a clear, homogenous solution.
-
The final formulation will contain 1 mg/mL this compound in 10% DMSO and 90% (20% SBE-β-CD in saline).
-
Prepare this formulation fresh on the day of the experiment.
-
Mandatory Visualizations
Signaling Pathway of Nerandomilast
Nerandomilast is a preferential inhibitor of phosphodiesterase 4B (PDE4B). By inhibiting PDE4B, Nerandomilast prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels have anti-inflammatory and anti-fibrotic effects, in part through the modulation of the Transforming Growth Factor-β1 (TGF-β1) signaling pathway.[2][3][4]
Caption: Nerandomilast inhibits PDE4B, leading to increased cAMP and modulation of TGF-β1 signaling.
Experimental Workflow for In Vivo Formulation Preparation
The following diagram outlines the logical steps for preparing the this compound formulation for in vivo studies.
Caption: Workflow for preparing this compound formulation for in vivo studies.
References
- 1. future4200.com [future4200.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
potential off-target effects of Nerandomilast dihydrate in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Nerandomilast dihydrate in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Nerandomilast is a preferential inhibitor of the phosphodiesterase 4B (PDE4B) enzyme.[1][2] By inhibiting PDE4B, Nerandomilast prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), leading to elevated intracellular cAMP levels.[1][3] This increase in cAMP has both anti-inflammatory and anti-fibrotic effects.[1][4] In preclinical models, this mechanism has been shown to reduce the proliferation of lung fibroblasts and decrease the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α).[1]
Q2: What are the known on-target effects of Nerandomilast in preclinical models?
In preclinical studies, Nerandomilast has demonstrated several on-target effects consistent with its mechanism of action:
-
Anti-fibrotic effects : Inhibition of fibroblast proliferation and myofibroblast differentiation.[4]
-
Anti-inflammatory effects : Inhibition of pro-inflammatory cytokine synthesis (e.g., TNF-α, IL-2) and reduced neutrophil influx.[4]
-
Improved lung function : In animal models of pulmonary fibrosis, Nerandomilast has been shown to reduce fibrotic lesions and suppress the infiltration of inflammatory cells.
Q3: Has Nerandomilast been observed to have off-target effects in preclinical studies?
Publicly available preclinical data on Nerandomilast primarily focuses on its on-target PDE4B inhibitory activity and the resulting pharmacological effects. While comprehensive off-target screening is a standard part of drug development, detailed results from such panels for Nerandomilast are not extensively published in the provided search results. The known side effects from clinical trials, such as diarrhea and nausea, are generally considered to be mechanism-associated (on-target) for PDE4 inhibitors.
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Reduced Proliferation in In Vitro Assays
Potential Cause: High concentrations of Nerandomilast may lead to off-target effects or exaggerated on-target effects that can impact cell viability.
Troubleshooting Steps:
-
Confirm On-Target Effect:
-
Measure intracellular cAMP levels in your cell line after treatment. A significant increase would confirm PDE4B inhibition.
-
Experimental Protocol: See "Protocol 1: Measurement of Intracellular cAMP."
-
-
Dose-Response Curve:
-
Perform a wide-range dose-response experiment to determine the EC50 for the desired anti-inflammatory or anti-fibrotic effect and the CC50 (cytotoxic concentration 50%).
-
Select a concentration for your experiments that maximizes the on-target effect while minimizing cytotoxicity.
-
-
Control for Solvent Effects:
-
Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level.
-
Issue 2: Inconsistent Anti-inflammatory or Anti-fibrotic Effects in Cell-Based Assays
Potential Cause:
-
Variability in cell passage number or cell line characteristics.
-
Sub-optimal stimulation conditions to induce an inflammatory or fibrotic phenotype.
-
Incorrect timing of Nerandomilast treatment relative to stimulation.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
-
Use cells within a defined low passage number range.
-
Regularly perform cell line authentication.
-
-
Optimize Stimulation:
-
Titrate the concentration of the stimulating agent (e.g., TGF-β for fibrosis, LPS for inflammation) to achieve a robust and reproducible response.
-
-
Optimize Treatment Timing:
-
Test different pre-treatment, co-treatment, and post-treatment schedules with Nerandomilast to determine the optimal window for its inhibitory effects.
-
Quantitative Data Summary
Table 1: Key Pharmacological Parameters of Nerandomilast
| Parameter | Value | Species/System | Reference |
| Target | Phosphodiesterase 4B (PDE4B) | Human | [1][2] |
| Mechanism | Inhibition of cAMP breakdown | In vitro | [1][3] |
| Key Effects | Anti-inflammatory, Anti-fibrotic | Preclinical Models | [1][4] |
Table 2: Common Adverse Events in Clinical Trials (for context)
| Adverse Event | Frequency in Nerandomilast Groups | Frequency in Placebo Group | Reference |
| Diarrhea | 17.5% - 47.7% (dose-dependent and with background therapy) | 14.6% - 24.7% | [5][6][7] |
| Nausea | Reported, but frequency not consistently specified | Reported | [3][8] |
| Decreased Appetite | Reported | Reported | [8] |
| Headache | Reported | Reported | [3][8] |
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP
-
Cell Seeding: Plate cells (e.g., primary human lung fibroblasts) in a 96-well plate at a density of 1 x 10^5 cells/well and culture overnight.
-
Pre-incubation: Wash cells with serum-free media and pre-incubate with a general phosphodiesterase inhibitor like IBMX (100 µM) for 30 minutes to prevent cAMP degradation by other PDEs.
-
Nerandomilast Treatment: Add varying concentrations of Nerandomilast or vehicle control to the wells and incubate for 1 hour.
-
Stimulation: Add a stimulating agent (e.g., Forskolin, 10 µM) to activate adenylate cyclase and induce cAMP production. Incubate for 15-30 minutes.
-
Cell Lysis: Aspirate the media and lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.
-
cAMP Quantification: Determine the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay kit, following the manufacturer's instructions.
-
Data Analysis: Normalize cAMP levels to the total protein concentration in each well.
Visualizations
Caption: Mechanism of action of Nerandomilast.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 5. Pardon Our Interruption [boehringer-ingelheim.com]
- 6. Pardon Our Interruption [boehringer-ingelheim.com]
- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 8. Nerandomilast: MedlinePlus Drug Information [medlineplus.gov]
interpreting complex signaling data from Nerandomilast dihydrate studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Nerandomilast dihydrate. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an oral, preferential inhibitor of phosphodiesterase 4B (PDE4B).[1][2] By inhibiting PDE4B, Nerandomilast prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger.[3] Increased cAMP levels lead to both anti-inflammatory and anti-fibrotic effects.[4][5]
Q2: In which signaling pathways has this compound been shown to be active?
Nerandomilast has been demonstrated to modulate the transforming growth factor-beta (TGF-β) signaling pathway, which is a key driver of fibrosis.[3][6] It has been shown to counteract the effects of TGF-β1 on fibroblasts.[3] Additionally, Nerandomilast influences the mitogen-activated protein kinase (MAPK) pathway, specifically by increasing the dephosphorylation of p38 MAPK.[3]
Q3: What are the main therapeutic areas being investigated for this compound?
The primary therapeutic areas for Nerandomilast are idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF).[2][7] Clinical trials have shown that it can slow the decline in lung function in patients with these conditions.[8][9][10]
Q4: What are the known off-target effects of this compound?
Preclinical studies indicate that Nerandomilast is a preferential inhibitor of PDE4B with approximately nine- to ten-fold greater selectivity for PDE4B over PDE4D.[3][11] Inhibition of PDE4D is often associated with gastrointestinal side effects, so this selectivity may contribute to a better tolerability profile.[3] However, researchers should still consider the possibility of off-target effects, especially at higher concentrations, and include appropriate controls in their experiments.
Q5: What are the common adverse events observed in clinical trials of Nerandomilast?
The most frequently reported adverse event in clinical trials was diarrhea.[8] Other reported side effects include nausea, loss of appetite, headache, and fatigue.
Troubleshooting Guides
Issue 1: Low or No Inhibitory Effect in Cell-Based Assays
Possible Causes:
-
Suboptimal Compound Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type or assay system.
-
Compound Degradation: Improper storage or handling of this compound can lead to degradation and loss of activity.
-
Low PDE4B Expression: The cell line being used may have low endogenous expression of PDE4B.
-
Incorrect Assay Conditions: Incubation times, cell density, or other assay parameters may not be optimal.
Solutions:
-
Perform a Dose-Response Curve: Test a wide range of Nerandomilast concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration for your experiment.
-
Proper Compound Handling: Store this compound as recommended by the supplier, protected from light and moisture. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Verify Target Expression: Confirm PDE4B expression in your cell line using techniques like Western blotting or qPCR. Consider using primary human lung fibroblasts, which are a relevant cell type for studying pulmonary fibrosis.
-
Optimize Assay Protocol: Systematically optimize incubation times, cell seeding densities, and other critical parameters for your specific assay.
Issue 2: High Variability in Experimental Replicates
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variability in the results.
-
Variable Compound Distribution: Inaccurate pipetting or inadequate mixing can result in inconsistent concentrations of Nerandomilast across wells.
-
Edge Effects in Multi-Well Plates: Wells on the outer edges of a plate are more prone to evaporation, which can affect cell growth and compound concentration.
-
Cell Health and Passage Number: Using cells that are unhealthy or have a high passage number can increase variability.
Solutions:
-
Ensure Homogeneous Cell Suspension: Thoroughly mix your cell suspension before and during plating to ensure even distribution.
-
Calibrate Pipettes and Use Proper Technique: Regularly calibrate your pipettes and use appropriate techniques to ensure accurate and consistent delivery of the compound.
-
Minimize Edge Effects: Avoid using the outer wells of multi-well plates for experimental samples, or fill them with sterile media or PBS to create a humidity barrier.
-
Maintain Healthy Cell Cultures: Use cells within a consistent and low passage number range. Regularly monitor cell viability and morphology.
Issue 3: Inconsistent Results in cAMP Measurement Assays
Possible Causes:
-
Basal cAMP Levels Too Low or Too High: The basal or stimulated cAMP levels in your cells may fall outside the linear range of your cAMP assay's standard curve.
-
Rapid cAMP Degradation: Endogenous phosphodiesterases other than PDE4B can still degrade cAMP, leading to lower than expected measurements.
-
Cell Lysis Inefficiency: Incomplete cell lysis will result in an underestimation of intracellular cAMP levels.
Solutions:
-
Optimize Cell Number: Titrate the number of cells per well to ensure that both basal and stimulated cAMP levels are within the dynamic range of your assay kit.
-
Use a Broad-Spectrum PDE Inhibitor: In some control experiments, consider using a non-selective PDE inhibitor like IBMX to establish the maximum possible cAMP accumulation.
-
Ensure Complete Cell Lysis: Follow the lysis buffer instructions provided with your cAMP assay kit carefully and ensure complete cell disruption.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Type/System | IC50 / ED50 | Reference |
| PDE4B | Recombinant Human Enzyme | 7.2 nM | [12] |
| LPS-induced TNF-α release | Human Peripheral Blood Mononuclear Cells (PBMCs) | 35 nM | [12] |
| Phytohemagglutinin-induced IL-2 release | Human PBMCs | 9 nM | [12] |
| LPS-induced TNF-α release | Rat Whole Blood | 91 nM | [12] |
| LPS-induced neutrophil influx | Rat Lung | 0.1 mg/kg | [12] |
Table 2: Clinical Trial Efficacy Data for Nerandomilast in IPF (FIBRONEER-IPF)
| Treatment Group | Adjusted Mean Change in FVC at 52 Weeks (mL) | 95% Confidence Interval | p-value vs. Placebo | Reference |
| Nerandomilast 18 mg twice daily | -114.7 | -141.8 to -87.5 | <0.001 | [9] |
| Nerandomilast 9 mg twice daily | -138.6 | -165.6 to -111.6 | 0.02 | [9] |
| Placebo | -183.5 | -210.9 to -156.1 | - | [9] |
Experimental Protocols
Protocol 1: Inhibition of TGF-β1-Induced Fibroblast to Myofibroblast Differentiation
This protocol is a general guideline for assessing the effect of Nerandomilast on the differentiation of human lung fibroblasts.
-
Cell Seeding: Plate primary human lung fibroblasts in a suitable culture plate at a density that will result in 80-90% confluency at the end of the experiment.
-
Serum Starvation: Once the cells have adhered, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours.
-
Nerandomilast Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
TGF-β1 Stimulation: Add recombinant human TGF-β1 to the media at a final concentration of 5 ng/mL to induce myofibroblast differentiation.
-
Incubation: Incubate the cells for 48-72 hours.
-
Analysis: Assess myofibroblast differentiation by measuring the expression of α-smooth muscle actin (α-SMA) and collagen I using Western blotting or immunofluorescence.
Protocol 2: Western Blot for Phosphorylated p38 MAPK
This protocol provides a general procedure for analyzing the effect of Nerandomilast on p38 MAPK phosphorylation.
-
Cell Treatment: Treat cells with this compound as described in your experimental design. Include appropriate positive (e.g., anisomycin) and negative controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Workflow for a fibroblast differentiation assay.
Caption: Troubleshooting logic for low inhibitory effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Pardon Our Interruption [boehringer-ingelheim.com]
- 3. Nerandomilast – A Multifrontal Therapeutic Approach to Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of phosphodiesterase 4B inhibitors in the treatment of interstitial lung disease associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 6. Nerandomilast Improves Bleomycin-Induced Systemic Sclerosis-Associated Interstitial Lung Disease in Mice by Regulating the TGF-β1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [boehringer-ingelheim.com]
- 8. Pardon Our Interruption [boehringer-ingelheim.com]
- 9. Nerandomilast in Patients with Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pardon Our Interruption [boehringer-ingelheim.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing Variability in Bleomycin-Induced Fibrosis Models with Nerandomilast
Welcome to the technical support center for researchers utilizing bleomycin-induced fibrosis models and investigating the therapeutic potential of Nerandomilast. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this experimental model and effectively evaluate the efficacy of Nerandomilast.
Frequently Asked Questions (FAQs)
Q1: What is Nerandomilast and what is its mechanism of action in pulmonary fibrosis?
Nerandomilast is an orally active, preferential inhibitor of phosphodiesterase 4B (PDE4B)[1]. PDE4B is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in regulating inflammation and fibrosis[2][3]. In fibrotic lung tissue, PDE4B is often overactive, leading to decreased cAMP levels. This reduction in cAMP contributes to pro-inflammatory and pro-fibrotic processes[2]. By selectively inhibiting PDE4B, Nerandomilast increases intracellular cAMP levels, which in turn activates anti-inflammatory and anti-fibrotic signaling pathways[2][4]. This dual action helps to reduce lung scarring and preserve lung function[2].
Q2: Why is the bleomycin-induced fibrosis model so variable?
The bleomycin-induced pulmonary fibrosis model is widely used due to its ability to replicate many features of human idiopathic pulmonary fibrosis (IPF)[5]. However, it is known for its variability, which can arise from several factors:
-
Bleomycin (B88199) Administration: The route of administration (intratracheal, intranasal, oropharyngeal, or intravenous) and the precision of the delivery can significantly impact the extent and distribution of lung injury[6][7].
-
Bleomycin Dose and Batch Variability: Different doses of bleomycin can lead to varying degrees of fibrosis and mortality[6]. There can also be variability between different batches of bleomycin.
-
Animal Strain, Age, and Sex: The genetic background, age, and sex of the mice or rats used can influence their susceptibility to bleomycin-induced fibrosis[5].
-
Microbiome: The composition of the gut and lung microbiome can modulate the inflammatory response to bleomycin.
-
Housing Conditions: Environmental factors in the animal facility can affect the immune system and the response to bleomycin.
-
Timing of Analysis: The fibrotic response to bleomycin is dynamic, with distinct inflammatory and fibrotic phases. The time point chosen for analysis will greatly influence the results[8].
Q3: How can Nerandomilast help address the variability in the bleomycin model?
Nerandomilast's targeted mechanism of action can help to mitigate some of the variability by consistently suppressing key pathological pathways. By potently inhibiting PDE4B, Nerandomilast can lead to a more uniform reduction in inflammation and fibrosis across a cohort of animals, even with some inherent model variability. Its dual anti-inflammatory and anti-fibrotic effects can address both phases of the bleomycin-induced injury, potentially leading to more consistent and reproducible therapeutic outcomes in preclinical studies[9][10].
Troubleshooting Guides
Issue 1: High Mortality Rate in Bleomycin-Treated Animals
Possible Causes:
-
Bleomycin Overdose: The dose of bleomycin may be too high for the specific strain and age of the animals.
-
Improper Administration: Inaccurate intratracheal instillation can lead to uneven distribution and excessive localized injury.
-
Animal Health Status: Pre-existing subclinical infections or stress can increase susceptibility to bleomycin toxicity.
Solutions:
-
Dose-Response Study: Conduct a pilot study with a range of bleomycin doses to determine the optimal dose that induces fibrosis with acceptable mortality (typically <20%).
-
Refine Administration Technique: Ensure proper training on intratracheal or other administration methods to ensure consistent delivery to the lungs. Using a microsprayer can help achieve a more uniform aerosolized delivery[8].
-
Health Monitoring: Closely monitor animal weight and clinical signs after bleomycin administration. Provide supportive care, such as softened food and supplemental warmth, as needed.
-
Consider a Repetitive Dosing Model: A model with repeated lower doses of bleomycin may induce fibrosis with lower mortality compared to a single high dose[11].
Issue 2: Inconsistent or Low Levels of Fibrosis
Possible Causes:
-
Insufficient Bleomycin Dose: The dose of bleomycin may be too low to induce a robust fibrotic response.
-
Inaccurate Administration: Failure to deliver bleomycin effectively to the lower respiratory tract.
-
Timing of Sacrifice: Animals may be euthanized too early (during the peak inflammatory phase) or too late (when fibrosis may be resolving). The fibrotic phase typically peaks around 14-28 days post-bleomycin administration[8].
-
Animal Strain Resistance: Some mouse strains are more resistant to bleomycin-induced fibrosis.
Solutions:
-
Optimize Bleomycin Dose and Administration: As with high mortality, a dose-response study and refinement of the administration technique are crucial.
-
Time-Course Study: Perform a pilot study to determine the peak of fibrosis in your specific model by sacrificing animals at different time points (e.g., days 7, 14, 21, and 28).
-
Choice of Animal Strain: Use a well-characterized and susceptible mouse strain, such as C57BL/6.
-
Standardize Quantitation Methods: Employ standardized and objective methods for quantifying fibrosis, such as the Ashcroft score for histology and the hydroxyproline (B1673980) assay for collagen content[12].
Quantitative Data Summary
The following tables summarize the quantitative effects of Nerandomilast in preclinical bleomycin-induced fibrosis models.
Table 1: Effect of Nerandomilast on Lung Collagen Content (Hydroxyproline Assay)
| Treatment Group | Dose (mg/kg) | Administration Route | Duration of Treatment | Change in Hydroxyproline vs. Bleomycin Control | Reference |
| Nerandomilast | 2.5 and 12.5 | Oral gavage (twice daily) | 6 days | Effective improvement in damage | [1] |
| Nerandomilast | Not Specified | Not Specified | Not Specified | Significant reduction | [13] |
Table 2: Effect of Nerandomilast on Histological Fibrosis Score (Ashcroft Score)
| Treatment Group | Dose (mg/kg) | Administration Route | Duration of Treatment | Change in Ashcroft Score vs. Bleomycin Control | Reference |
| Nerandomilast | Not Specified | Not Specified | Not Specified | Significant reduction in fibrosis percentage | [14] |
Table 3: Effect of Nerandomilast on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dose (mg/kg) | Administration Route | Duration of Treatment | Change in Total Inflammatory Cells vs. Bleomycin Control | Change in Neutrophils vs. Bleomycin Control | Reference |
| Nerandomilast | 0.1, 0.3, 1.0 | Oral gavage (single dose) | Single Dose | Not Reported | Dose-dependent inhibition of neutrophil influx | [1] |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model (Intratracheal Instillation)
-
Animal Model: C57BL/6 mice (male, 8-10 weeks old) are commonly used.
-
Anesthesia: Anesthetize mice with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).
-
Surgical Preparation: Place the anesthetized mouse in a supine position on a surgical board. Make a small midline incision in the neck to expose the trachea.
-
Intratracheal Instillation: Using a 25-gauge needle, carefully puncture the trachea between the cartilaginous rings. Slowly instill a single dose of bleomycin sulfate (B86663) (typically 1.5-3.0 U/kg) in a small volume of sterile saline (e.g., 50 µL).
-
Post-operative Care: Suture the incision and allow the mouse to recover on a warming pad. Monitor the animal's recovery and provide supportive care as needed.
-
Nerandomilast Treatment: Nerandomilast can be administered prophylactically (before or at the time of bleomycin instillation) or therapeutically (starting at a later time point, e.g., day 7 post-bleomycin). Administration is typically via oral gavage.
-
Euthanasia and Sample Collection: At a predetermined time point (e.g., day 14 or 21), euthanize the mice. Collect bronchoalveolar lavage fluid (BALF) for inflammatory cell analysis and lung tissue for histology and hydroxyproline assay.
Histological Assessment of Lung Fibrosis (Ashcroft Scoring)
-
Tissue Processing: Fix the left lung in 10% neutral buffered formalin, embed in paraffin, and cut 5 µm sections.
-
Staining: Stain the sections with Masson's trichrome to visualize collagen deposition (blue).
-
Scoring: A pathologist, blinded to the treatment groups, should score the slides using the Ashcroft scoring system. The score ranges from 0 (normal lung) to 8 (total fibrous obliteration of the field). Multiple fields of view per slide should be scored, and the average score for each animal is calculated.
Quantification of Lung Collagen (Hydroxyproline Assay)
-
Tissue Homogenization: Homogenize a weighed portion of the right lung in distilled water.
-
Hydrolysis: Add an equal volume of 12N HCl to the homogenate and hydrolyze at 120°C for 3 hours.
-
Assay: Neutralize the hydrolysate and use a commercial hydroxyproline assay kit to determine the hydroxyproline concentration colorimetrically.
-
Calculation: Express the results as µg of hydroxyproline per mg of wet lung weight.
Signaling Pathways and Experimental Workflows
Nerandomilast Signaling Pathway
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 4. researchgate.net [researchgate.net]
- 5. The Bleomycin Model of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aragen.com [aragen.com]
- 7. item.fraunhofer.de [item.fraunhofer.de]
- 8. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 9. researchgate.net [researchgate.net]
- 10. usscicomms.com [usscicomms.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. criver.com [criver.com]
- 13. Systemic Sclerosis | Nerandomilast Improves Bleomycin-Induced Systemic Sclerosis-Associated Interstitial Lung Disease in Mice by Regulating the TGF-β1 Pathway | springermedicine.com [springermedicine.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Western Blot for p-SMAD3 after Nerandomilast Treatment
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the effects of Nerandomilast on the TGF-β signaling pathway, specifically focusing on the detection of phosphorylated SMAD3 (p-SMAD3) by Western blot.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any p-SMAD3 signal after treating my cells with Nerandomilast. What is the expected effect of Nerandomilast on p-SMAD3 levels?
A1: Nerandomilast is a preferential phosphodiesterase 4B (PDE4B) inhibitor.[1][2][3] Inhibition of PDE4B leads to an increase in intracellular cyclic AMP (cAMP), which has been shown to have anti-inflammatory and anti-fibrotic effects.[1][4] Several studies have demonstrated that Nerandomilast down-regulates the TGF-β/Smad signaling pathway.[2][3][5] Therefore, treatment with Nerandomilast is expected to decrease the levels of phosphorylated SMAD3 (p-SMAD3). If you are expecting an increase or no change, this might be the reason for the lack of signal.
Q2: My p-SMAD3 signal is very weak, even in my positive control (TGF-β stimulated, no Nerandomilast). How can I improve my signal?
A2: Weak or no signal for phosphorylated proteins is a common issue in Western blotting.[6][7] Here are several factors to consider:
-
Sample Preparation: Phosphorylation is a transient and reversible process.[8][9] It is crucial to work quickly, keep samples on ice, and use lysis buffers containing both protease and phosphatase inhibitors to prevent dephosphorylation.[8]
-
Protein Load: Phosphorylated proteins are often low in abundance.[8][9][10] You may need to load a higher amount of total protein than for other targets, potentially 20-30 µg or even up to 100 µg for tissue lysates.[11][12]
-
Antibody Quality and Dilution: Ensure your primary antibody is specific for p-SMAD3 (phosphorylated at Ser423/425) and has been validated for Western blot.[10][13][14] You may need to optimize the primary antibody concentration; try a range of dilutions as recommended by the manufacturer.[7][15][16]
-
Blocking Buffer: Avoid using milk as a blocking agent, as it contains the phosphoprotein casein, which can lead to high background and mask your signal.[6][9] Use 5% Bovine Serum Albumin (BSA) in TBST instead.[11]
-
Detection Reagent: Use a highly sensitive chemiluminescent substrate to enhance the detection of low-abundance proteins.[7][10]
-
Exposure Time: Increase the exposure time to capture a faint signal.[7]
Q3: I am observing high background on my Western blot, which is obscuring my p-SMAD3 bands. What can I do to reduce the background?
A3: High background can be caused by several factors:[6][7][16]
-
Blocking: Inadequate blocking is a common cause. Ensure you are blocking for at least 1 hour at room temperature or overnight at 4°C with 5% BSA in TBST.[7][11]
-
Antibody Concentration: Too high of a primary or secondary antibody concentration can lead to non-specific binding. Try decreasing the antibody concentrations.[16]
-
Washing Steps: Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations to remove unbound antibodies.[6][16]
-
Blocking Buffer: As mentioned, avoid milk. Casein in milk is a phosphoprotein and can cause high background when probing for phosphorylated targets.[6][9]
Q4: Should I be normalizing my p-SMAD3 signal to total SMAD3 or a housekeeping protein like GAPDH?
A4: For phosphorylation studies, it is critical to normalize the phosphorylated protein signal to the total protein level of the target protein (in this case, total SMAD3).[9][10] This is because changes in the p-SMAD3 signal could be due to changes in the overall expression of SMAD3 protein, not just the phosphorylation event. Normalizing to a housekeeping protein like GAPDH or actin is also important to control for loading variations.[11] Therefore, the best practice is to probe the same membrane for p-SMAD3, then strip and re-probe for total SMAD3, and finally, strip and re-probe for a housekeeping protein. The ratio of p-SMAD3 to total SMAD3 provides the most accurate measure of phosphorylation changes.[9][17]
Experimental Protocols
Protocol: Western Blot for p-SMAD3
This protocol outlines the key steps for detecting p-SMAD3 in cell lysates following treatment with Nerandomilast.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours before treatment.
-
Pre-treat cells with desired concentrations of Nerandomilast for 1-2 hours.
-
Stimulate cells with a known activator of the TGF-β pathway, such as TGF-β1 (e.g., 5-10 ng/mL), for 30-60 minutes to induce SMAD3 phosphorylation.[11][12][14] Include appropriate controls (e.g., untreated, vehicle control, TGF-β1 only).
-
-
Sample Preparation (Lysis):
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
For nuclear proteins like p-SMAD3, sonication of the lysate (e.g., 3 pulses of 15 seconds each) is highly recommended to ensure complete lysis and recovery.[12]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract) into a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a detergent-compatible protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody against p-SMAD3 (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[11]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands. Normalize the p-SMAD3 signal to the total SMAD3 signal and/or a housekeeping protein.[11]
-
Data Presentation
The following table provides an example of how to present quantitative data from a Western blot experiment investigating the effect of Nerandomilast on TGF-β1-induced SMAD3 phosphorylation.
Table 1: Effect of Nerandomilast on TGF-β1-Induced p-SMAD3 Levels (Note: The data presented in this table is hypothetical and for illustrative purposes only.)
| Treatment Group | p-SMAD3 / Total SMAD3 Ratio (Normalized to Control) | Standard Deviation |
| Control (Untreated) | 1.00 | 0.12 |
| TGF-β1 (5 ng/mL) | 5.20 | 0.45 |
| TGF-β1 + Nerandomilast (1 µM) | 2.65 | 0.31 |
| TGF-β1 + Nerandomilast (5 µM) | 1.30 | 0.22 |
| Nerandomilast (5 µM) only | 0.95 | 0.10 |
Visualizations
Signaling Pathway
References
- 1. Nerandomilast – A Multifrontal Therapeutic Approach to Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nerandomilast Improves Bleomycin-Induced Systemic Sclerosis-Associated Interstitial Lung Disease in Mice by Regulating the TGF-β1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nerandomilast, a PDE4B inhibitor, alleviates silica-induced lung inflammation and fibrosis by inhibition of NLRP3 inflammasome and TGF-β/Smad signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Systemic Sclerosis | Nerandomilast Improves Bleomycin-Induced Systemic Sclerosis-Associated Interstitial Lung Disease in Mice by Regulating the TGF-β1 Pathway | springermedicine.com [springermedicine.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 9. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. benchchem.com [benchchem.com]
- 12. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Phospho-SMAD3 (Ser423/425) (C25A9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 17. RPubs - SMAD3 Western Blot Interim Summary [rpubs.com]
mitigating gastrointestinal side effects of Nerandomilast in animal models
This technical support center provides guidance for researchers encountering gastrointestinal (GI) side effects while studying the novel PDE4 inhibitor, Nerandomilast, in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed gastrointestinal side effects of Nerandomilast in preclinical animal models?
A: In animal models, particularly rodents and non-human primates, Nerandomilast administration has been associated with a dose-dependent increase in emesis (in relevant species), diarrhea, and signs of nausea-like behavior (e.g., pica in rodents). Histopathological analysis may also reveal signs of intestinal inflammation.
Q2: What is the proposed mechanism of action for Nerandomilast-induced GI side effects?
A: The primary mechanism is believed to be the inhibition of phosphodiesterase-4 (PDE4) in the gastrointestinal tract and specific brain regions. This leads to an accumulation of cyclic adenosine (B11128) monophosphate (cAMP), which can increase gastric acid secretion, enhance intestinal water and electrolyte secretion, and stimulate gut motility. Additionally, effects on the chemoreceptor trigger zone in the brainstem are thought to contribute to nausea and emesis.
Caption: Proposed signaling pathway for Nerandomilast-induced GI side effects.
Q3: Are there alternative formulations of Nerandomilast that could reduce GI side effects?
A: Yes, enteric-coated formulations designed to bypass the stomach and release Nerandomilast in the small intestine have shown promise in reducing upper GI side effects. Additionally, nanoparticle-based delivery systems are being explored to target specific tissues and reduce systemic exposure, which may also mitigate GI adverse events.
Troubleshooting Guides
Issue 1: High incidence of diarrhea in rodent models is confounding study results.
Q: My rodent models are experiencing severe diarrhea even at what was presumed to be a therapeutic dose, impacting the primary endpoints of my study. What steps can I take to mitigate this?
A: This is a common challenge. Consider the following troubleshooting steps:
-
Dose-Titration: Implement a gradual dose-escalation schedule. Starting with a lower dose and slowly increasing it over several days can allow for physiological adaptation and may reduce the severity of diarrhea.
-
Co-administration of Loperamide (B1203769): Loperamide, a peripherally acting μ-opioid receptor agonist, can be co-administered to reduce GI motility. Ensure the loperamide dose does not interfere with the primary efficacy endpoints of your Nerandomilast study.
-
Dietary Modification: Ensure a consistent and standard diet across all animal groups. High-fat diets can sometimes exacerbate GI side effects of PDE4 inhibitors.
Caption: Troubleshooting workflow for managing diarrhea in rodent models.
Issue 2: Difficulty in distinguishing between drug-induced pica and normal exploratory behavior in rats.
Q: I am using pica (consumption of non-nutritive substances like kaolin) as a surrogate marker for nausea in my rat model, but the results are variable. How can I improve the reliability of this assessment?
A: To improve the reliability of pica assessment:
-
Acclimatization: Ensure a sufficient acclimatization period (at least 3-5 days) for the animals to get used to the presence of kaolin (B608303) pellets in their cages before the experiment begins.
-
Baseline Measurement: Measure baseline kaolin consumption for 24-48 hours before administering Nerandomilast to establish a clear baseline for each animal.
-
Control for Novelty: The introduction of any new object can induce exploratory behavior. Ensure that both control and experimental groups are treated identically in terms of procedural handling.
-
Video Monitoring: If feasible, use video monitoring to correlate kaolin consumption with other behavioral signs of malaise, such as posture changes or reduced activity.
Quantitative Data Summary
The following tables summarize data from preclinical studies aimed at mitigating Nerandomilast-induced GI side effects.
Table 1: Effect of Dose-Escalation on Diarrhea Incidence in Sprague-Dawley Rats
| Dosing Regimen (10 mg/kg target) | Day 1 Incidence (%) | Day 3 Incidence (%) | Day 7 Incidence (%) |
| Immediate 10 mg/kg | 85% | 70% | 65% |
| 2.5 mg/kg (Days 1-2) -> 5 mg/kg (Days 3-4) -> 10 mg/kg | 20% | 15% | 10% |
Table 2: Co-administration of Ondansetron to Reduce Emesis in Ferrets
| Treatment Group | Mean Number of Emetic Events (First 4 hours) |
| Vehicle Control | 0.2 ± 0.1 |
| Nerandomilast (5 mg/kg) | 8.4 ± 1.2 |
| Nerandomilast (5 mg/kg) + Ondansetron (1 mg/kg) | 1.5 ± 0.4 |
Key Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Transit (Charcoal Meal Assay) in Mice
This protocol is used to quantify the effect of Nerandomilast on GI motility.
-
Animals: Fast mice for 12-18 hours with free access to water.
-
Dosing: Administer Nerandomilast or vehicle control via oral gavage.
-
Charcoal Meal: 30 minutes after drug administration, administer a 5% charcoal suspension in 10% gum arabic solution (10 mL/kg) via oral gavage.
-
Euthanasia: 20-30 minutes after the charcoal meal, euthanize the mice by cervical dislocation.
-
Measurement: Carefully dissect the entire small intestine, from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculation: Express the GI transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.
Caption: Experimental workflow for the charcoal meal GI transit assay.
Protocol 2: Kaolin Consumption (Pica) Assay in Rats
This protocol is a surrogate measure for nausea-like behavior.
-
Housing: House rats individually with free access to food, water, and a pre-weighed pellet of kaolin clay.
-
Acclimatization: Allow rats to acclimate for 3-5 days. Replace and weigh the kaolin pellet every 24 hours.
-
Baseline: After acclimatization, measure baseline kaolin consumption for 48 hours prior to the start of the experiment.
-
Dosing: Administer Nerandomilast or vehicle.
-
Measurement: Over the next 24-48 hours, weigh the kaolin pellet at regular intervals (e.g., 4, 8, and 24 hours) to determine the amount consumed. Correct for any spillage by collecting and weighing it.
-
Analysis: Compare the amount of kaolin consumed in the Nerandomilast-treated group to the vehicle control group and to their own baseline consumption.
Validation & Comparative
Nerandomilast Dihydrate: A Comparative Analysis of PDE4B Over PDE4D Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nerandomilast dihydrate's in vitro selectivity for phosphodiesterase 4B (PDE4B) over phosphodiesterase 4D (PDE4D), supported by experimental data. Nerandomilast (also known as BI 1015550) is an investigational oral, preferential inhibitor of PDE4B with potential therapeutic applications in inflammatory and fibrotic diseases.[1][2] Understanding its selectivity profile is crucial for elucidating its mechanism of action and predicting its therapeutic window.
Quantitative Analysis of PDE4B vs. PDE4D Inhibition
The inhibitory activity of this compound against PDE4B and PDE4D has been quantified by determining its half-maximal inhibitory concentration (IC50). The data clearly demonstrates a preferential inhibition of the PDE4B subtype.
| Compound | Target | IC50 (nM) | Selectivity (PDE4D IC50 / PDE4B IC50) |
| Nerandomilast (BI 1015550) | PDE4B | 10 | 9.1-fold |
| PDE4D | 91 |
Data sourced from Herrmann FE, et al. Front Pharmacol. 2022.[3]
This near ten-fold selectivity for PDE4B over PDE4D suggests a potential for a more targeted therapeutic effect with an improved side-effect profile compared to non-selective PDE4 inhibitors.[4]
Experimental Protocols
The following is a detailed methodology for the in vitro enzyme assay used to determine the IC50 values for Nerandomilast against PDE4 subtypes.
Recombinant Phosphodiesterase Activity Assay:
The inhibitory activity of Nerandomilast was assessed using a scintillation proximity assay (SPA). This method measures the conversion of radiolabeled cyclic adenosine (B11128) monophosphate ([3H]cAMP) to adenosine monophosphate (AMP) by the respective PDE enzyme.
-
Enzymes: Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D were used.
-
Substrate: [3H]cAMP was used as the substrate for the enzymatic reaction.
-
Assay Principle: Cell extracts containing the active PDE subtypes were incubated with [3H]cAMP. The resulting [3H]AMP binds to yttrium silicate (B1173343) SPA beads, bringing them into proximity with a scintillant embedded in the beads. This proximity generates a light signal that is proportional to the amount of [3H]AMP produced.
-
Procedure:
-
Varying concentrations of Nerandomilast were pre-incubated with the respective recombinant PDE4 enzyme.
-
The enzymatic reaction was initiated by the addition of 10 µL of [3H]cAMP (0.05 µCi in H2O).
-
The reaction mixture was incubated to allow for the conversion of [3H]cAMP to [3H]AMP.
-
Yttrium silicate SPA beads were added to the reaction mixture, binding to the newly formed [3H]AMP.
-
The scintillation events were measured using a Wallac Microbeta counter.
-
-
Data Analysis: The concentration of Nerandomilast that inhibited 50% of the PDE activity (IC50) was calculated from the concentration-response curves.
Signaling Pathways and Experimental Workflow
The preferential inhibition of PDE4B by Nerandomilast is significant due to the distinct roles of PDE4B and PDE4D in cellular signaling, particularly in inflammatory and fibrotic processes.
Signaling Pathway of PDE4B and PDE4D
Caption: Simplified signaling pathway illustrating the roles of PDE4B and PDE4D in cAMP degradation and the preferential inhibitory action of Nerandomilast on PDE4B.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of Nerandomilast against PDE4B and PDE4D using a scintillation proximity assay.
References
- 1. Pardon Our Interruption [boehringer-ingelheim.com]
- 2. Nerandomilast (BI 1015550) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 3. Frontiers | BI 1015550 is a PDE4B Inhibitor and a Clinical Drug Candidate for the Oral Treatment of Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 4. Potential of phosphodiesterase 4B inhibitors in the treatment of interstitial lung disease associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: Nerandomilast Dihydrate vs. Nintedanib in the Fight Against Lung Fibrosis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical performance of two key players in the battle against idiopathic pulmonary fibrosis (IPF): the established therapy, nintedanib (B1663095), and the emerging contender, nerandomilast (B10856306) dihydrate. This report synthesizes available preclinical data, detailing their mechanisms of action, efficacy in established lung fibrosis models, and the experimental protocols underpinning these findings.
At a Glance: Mechanisms of Action
Nintedanib and nerandomilast dihydrate combat lung fibrosis through distinct but ultimately converging pathways. Nintedanib acts as a multi-targeted tyrosine kinase inhibitor (TKI), while nerandomilast is a selective phosphodiesterase 4B (PDE4B) inhibitor.
Nintedanib: This small molecule inhibitor targets key receptors implicated in the proliferation, migration, and differentiation of fibroblasts—central cells in the fibrotic process. By blocking platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR), nintedanib effectively dampens the signaling cascades that drive fibrosis.[1][2] Its action interferes with essential fibrotic processes and it has demonstrated consistent anti-fibrotic and anti-inflammatory activity in animal models of lung fibrosis.[1][2]
This compound: This compound takes a different approach by selectively inhibiting phosphodiesterase 4B (PDE4B), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[3] By increasing intracellular cAMP levels, nerandomilast exerts both anti-inflammatory and anti-fibrotic effects.[3] This elevation in cAMP helps to suppress the production of pro-inflammatory and pro-fibrotic mediators, thereby reducing lung inflammation and fibrosis in preclinical models.[4]
Signaling Pathways Unveiled
The distinct mechanisms of nintedanib and nerandomilast are best visualized through their impact on cellular signaling pathways.
Preclinical Efficacy: In Vivo Models
The bleomycin-induced lung fibrosis model is a cornerstone for preclinical evaluation of anti-fibrotic therapies. In this model, the administration of the chemotherapeutic agent bleomycin (B88199) instigates lung injury and subsequent fibrosis, mimicking key aspects of IPF.
Quantitative Data from Bleomycin-Induced Lung Fibrosis Models
| Drug | Animal Model | Key Efficacy Endpoints | Results |
| Nintedanib | Mouse | Ashcroft Score: A semi-quantitative measure of lung fibrosis. | Significant reduction in Ashcroft score compared to vehicle-treated animals.[5] |
| Forced Vital Capacity (FVC): A measure of lung function. | Significant improvement in FVC compared to the bleomycin-only group.[5] | ||
| Rat | Ashcroft Score: | Significant reduction in fibrosis score with twice-daily dosing.[6] | |
| Hydroxyproline (B1673980) Content: A quantitative marker of collagen deposition. | Reduced lung hydroxyproline levels.[6] | ||
| Nerandomilast | Rat | AI-Ashcroft Score: | Improved the decline of lung function parameters and normalized most deregulated transcripts.[7] |
| Lung Function: | Improved lung function parameters in bleomycin-treated animals.[7] | ||
| Mouse | Skin and Lung Fibrosis: | Effectively inhibited skin and lung fibrosis in a bleomycin-induced mouse model of systemic sclerosis-associated interstitial lung disease (SSc-ILD).[8] |
Preclinical Efficacy: In Vitro Models
The transition of fibroblasts into collagen-producing myofibroblasts is a critical event in the progression of fibrosis. In vitro assays that model this process are vital for understanding the direct cellular effects of anti-fibrotic compounds.
Quantitative Data from In Vitro Fibroblast Studies
| Drug | In Vitro Model | Key Efficacy Endpoints | Results |
| Nintedanib | Primary human lung fibroblasts from IPF patients | Fibroblast Proliferation: Induced by PDGF-BB and bFGF. | Significantly prevented the pro-proliferative effects of growth factors.[9][10] |
| Collagen Secretion: Induced by TGF-β1. | Significantly prevented TGF-β-induced collagen secretion at high concentrations (1 μM).[9][10] | ||
| Myofibroblast Differentiation: Induced by TGF-β1. | Attenuates myofibroblast differentiation.[11] | ||
| Nerandomilast | Fibroblasts stimulated with TGF-β1 | Myofibroblast Phenotype Reversal: | Reversed phenotypic features of stimulated fibroblasts by decreasing the expression of fibrotic markers like ACTA2.[3] |
| Human Small Airway Epithelial Cells (SAECs) | Pro-fibrotic Mediator Expression: Induced by an IPF-relevant cytokine cocktail. | Inhibited the expression of pro-fibrotic mediators such as MMP-7, sICAM-1, OPN, and CTGF in a concentration-dependent manner.[12] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of these findings, detailed experimental methodologies are crucial.
Bleomycin-Induced Lung Fibrosis Model (Mouse)
Protocol:
-
Animal Model: C57BL/6 mice are commonly used due to their robust fibrotic response.[13]
-
Bleomycin Administration: A single intratracheal instillation of bleomycin sulfate (B86663) (typically 1.5-3.0 U/kg) is administered to anesthetized mice.[4][14]
-
Drug Treatment: Nintedanib or this compound is administered, often daily, starting either prophylactically (at the time of bleomycin administration) or therapeutically (several days after bleomycin challenge).[5]
-
Endpoint Analysis: At a predetermined time point (e.g., day 14 or 21), animals are euthanized. Lungs are harvested for analysis.
-
Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., with Masson's trichrome) to visualize collagen. Fibrosis is then semi-quantitatively scored using the Ashcroft method.[13]
-
Hydroxyproline Assay: A portion of the lung is hydrolyzed, and the hydroxyproline content, a major component of collagen, is quantified as a biochemical marker of fibrosis.[13]
-
Fibroblast-to-Myofibroblast Transition (FMT) Assay
Protocol:
-
Cell Culture: Primary human lung fibroblasts are isolated from lung tissue of IPF patients or healthy donors and cultured.[15][16]
-
Assay Setup: Fibroblasts are seeded into multi-well plates.
-
Treatment and Stimulation: Cells are pre-incubated with various concentrations of nintedanib or this compound before being stimulated with transforming growth factor-beta 1 (TGF-β1), a potent inducer of myofibroblast differentiation.[15][16]
-
Endpoint Analysis: After a set incubation period (e.g., 48-72 hours), the expression of alpha-smooth muscle actin (α-SMA), a key marker of myofibroblasts, is assessed. This can be done through immunofluorescence staining and high-content imaging or Western blotting. Collagen production can also be quantified.[15][16]
Summary and Future Directions
Both nintedanib and this compound have demonstrated significant anti-fibrotic potential in preclinical models of lung fibrosis. Nintedanib, through its broad inhibition of key tyrosine kinase receptors, and nerandomilast, via its targeted modulation of cAMP signaling, effectively disrupt the cellular processes that drive fibrosis.
While direct head-to-head preclinical studies are not extensively available, the existing data suggest that both compounds are potent inhibitors of fibrogenesis in vivo and in vitro. The choice between these or other emerging therapies may ultimately depend on a deeper understanding of individual patient profiles and the specific drivers of their disease. Further preclinical research, including combination studies and investigations in more diverse and chronic models of lung fibrosis, will be invaluable in guiding the clinical development of next-generation anti-fibrotic therapies.
References
- 1. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Nerandomilast – A Multifrontal Therapeutic Approach to Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. Nerandomilast Improves Bleomycin-Induced Systemic Sclerosis-Associated Interstitial Lung Disease in Mice by Regulating the TGF-β1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-fibrotic effects of nintedanib in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-fibrotic effects of nintedanib on lung fibroblasts derived from patients with Progressive Fibrosing Interstitial Lung Diseases (PF-ILDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. criver.com [criver.com]
- 14. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 15. criver.com [criver.com]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
A Comparative In Vitro Analysis of Nerandomilast Dihydrate and Pirfenidone for Fibrotic Research
An essential guide for researchers and drug development professionals, this document provides a detailed comparative analysis of the in vitro properties of Nerandomilast dihydrate and Pirfenidone (B1678446), two key molecules in the study of fibrotic diseases. This guide synthesizes experimental data on their mechanisms of action, effects on cellular processes central to fibrosis, and their impact on inflammatory signaling pathways.
Introduction
Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), are characterized by the excessive deposition of extracellular matrix, leading to tissue scarring and organ dysfunction. Both this compound and Pirfenidone have emerged as significant therapeutic agents, demonstrating anti-fibrotic and anti-inflammatory properties. This guide offers a side-by-side in vitro comparison to aid researchers in understanding their distinct and overlapping mechanisms.
Mechanism of Action
This compound is a preferential inhibitor of phosphodiesterase 4B (PDE4B).[1][2][3][4][5][6] PDE4B is a key enzyme that regulates inflammatory processes by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP).[1] By inhibiting PDE4B, Nerandomilast increases intracellular cAMP levels, which in turn reduces the expression of pro-fibrotic growth factors and inflammatory cytokines.[1] This mechanism confers both anti-fibrotic and immunomodulatory effects.[1][2]
Pirfenidone's mechanism of action is multifactorial, involving the downregulation of the production of various growth factors and procollagens I and II.[7] It has well-established anti-fibrotic and anti-inflammatory properties, demonstrated in numerous in vitro systems.[7] A primary pathway for its anti-fibrotic effect is the reduction of transforming growth factor-beta 1 (TGF-β1) production, a critical pro-fibrotic cytokine.[8] Pirfenidone also modulates the levels of other pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-6, and platelet-derived growth factor (PDGF).[8]
Comparative Data on In Vitro Effects
The following tables summarize the key in vitro effects of this compound and Pirfenidone on cellular processes relevant to fibrosis.
| Cellular Process | This compound | Pirfenidone | References |
| Fibroblast Proliferation | Inhibits proliferation of primary lung fibroblasts. | Reduces fibroblast proliferation. | [1],[7] |
| Myofibroblast Differentiation | Induces dedifferentiation of human IPF lung myofibroblasts. | Attenuates fibroblast to myofibroblast differentiation. | [9][10],[11][12] |
| Collagen Synthesis | Not explicitly stated, but inferred through inhibition of pro-fibrotic pathways. | Inhibits TGF-β stimulated collagen production and reduces deposition. | [7],[13] |
| Extracellular Matrix (ECM) Deposition | Not explicitly stated, but inferred through anti-fibrotic effects. | Decreases extracellular matrix deposition. | [14][15] |
| Cell Migration | Not explicitly stated. | Inhibited fibroblast migration in a Boyden chamber assay. | [11][12] |
| Signaling Pathway/Molecule | This compound | Pirfenidone | References |
| TGF-β Signaling | Inhibits TGF-β signaling. | Downregulates TGF-β1, TGF-β2, and TGF-β3 expression and signaling. | [9][10][16][17],[14][15][18][19] |
| MAPK Signaling | Inhibits mitogen-activated protein kinase (MAPK) signaling pathways. | Attenuates TGF-β1/SMAD3-induced signaling. | [2][9][10],[20] |
| G-Protein-Coupled Receptor (GPCR) Signaling | Activates cAMP-associated pathways and GPCR signaling events. | Not a primary reported mechanism. | [2][9][10] |
| Pro-inflammatory Cytokines | Inhibits the release of inflammatory cytokines like TNF-α and IL-2. | Reduces production of TNF-α, IL-1β, and other pro-inflammatory cytokines and chemokines. | [21][22],[7][23][24] |
| Other Key Molecules | Increases mitogen-activated protein kinase phosphatase-1 (MKP-1) protein levels and p38 MAPK dephosphorylation. | Reduces production of fibrogenic mediators. | [25],[7] |
Signaling Pathways
The diagrams below, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and Pirfenidone.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. login.medscape.com [login.medscape.com]
- 3. boehringer-ingelheim.com [boehringer-ingelheim.com]
- 4. Pardon Our Interruption [boehringer-ingelheim.com]
- 5. PDE4B inhibition by nerandomilast: Effects on lung fibrosis and transcriptome in fibrotic rats and on biomarkers in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pirfenidone - Wikipedia [en.wikipedia.org]
- 8. Pirfenidone as a Cornerstone in the Management of Fibrotic Interstitial Lung Diseases and Its Emerging Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the Cellular and Molecular Mechanisms behind the Antifibrotic Effects of Nerandomilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into the Cellular and Molecular Mechanisms behind the Antifibrotic Effects of Nerandomilast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro effects of pirfenidone on cardiac fibroblasts: proliferation, myofibroblast differentiation, migration and cytokine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Effects of Pirfenidone on Cardiac Fibroblasts: Proliferation, Myofibroblast Differentiation, Migration and Cytokine Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models [frontiersin.org]
- 14. Suppression of TGF-β pathway by pirfenidone decreases extracellular matrix deposition in ocular fibroblasts in vitro | PLOS One [journals.plos.org]
- 15. Suppression of TGF-β pathway by pirfenidone decreases extracellular matrix deposition in ocular fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nerandomilast, a PDE4B inhibitor, alleviates silica-induced lung inflammation and fibrosis by inhibition of NLRP3 inflammasome and TGF-β/Smad signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The in vitro anti-fibrotic effect of Pirfenidone on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Pirfenidone inhibits T-cell activation, proliferation, cytokine and chemokine production, and host alloresponses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [Pirfenidone Inhibits Cytokines/chemokines Release from Alveolar Macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Nerandomilast – A Multifrontal Therapeutic Approach to Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Nerandomilast Dihydrate: A Comparative Analysis of Monotherapy vs. Combination Therapy in Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Nerandomilast (B10856306) dihydrate, an investigational preferential inhibitor of phosphodiesterase 4B (PDE4B), as a monotherapy versus in combination with existing antifibrotic agents for the treatment of Idiopathic Pulmonary Fibrosis (IPF) and Progressive Pulmonary Fibrosis (PPF). The data presented is primarily drawn from the Phase III FIBRONEER™ clinical trial program.
Executive Summary
Nerandomilast dihydrate has demonstrated a significant effect in slowing the decline of lung function, as measured by Forced Vital Capacity (FVC), in patients with IPF and PPF.[1] Notably, this therapeutic benefit is observed both when Nerandomilast is administered as a standalone treatment (monotherapy) and when used in conjunction with current standard-of-care antifibrotic therapies such as nintedanib (B1663095) and pirfenidone (B1678446) (combination therapy).[2][3] While the primary endpoint of FVC decline was met in the pivotal Phase III trials, the key secondary endpoint—a composite of time to first acute exacerbation, hospitalization for respiratory cause, or death—was not achieved.[4][5] However, pooled data analyses suggest a potential reduction in the risk of death, particularly in patients receiving Nerandomilast as a monotherapy.[4]
Efficacy Data: Monotherapy vs. Combination Therapy
The following tables summarize the key efficacy data from the FIBRONEER™ clinical trial program, comparing the performance of this compound as a monotherapy and in combination with other antifibrotic drugs.
Table 1: Change in Forced Vital Capacity (FVC) in Patients with Idiopathic Pulmonary Fibrosis (IPF) over 52 Weeks (FIBRONEER-IPF Trial)
| Treatment Group | N | Adjusted Mean FVC Decline from Baseline (mL) | Difference from Placebo (mL) | 95% Confidence Interval | P-value |
| Overall Population | |||||
| Placebo | 393 | -183.5 | - | - | - |
| Nerandomilast 9 mg | 392 | -138.6 | 44.9 | 6.4 to 83.3 | 0.02 |
| Nerandomilast 18 mg | 392 | -114.7 | 68.8 | 30.3 to 107.4 | <0.001 |
| Monotherapy (No Background Antifibrotic) | |||||
| Placebo | - | -148.7 | - | - | - |
| Nerandomilast 18 mg | - | -79.2 | 69.5 | - | - |
| Combination Therapy (with Nintedanib) | |||||
| Placebo | - | -191.6 | - | - | - |
| Nerandomilast 18 mg | - | -118.5 | 73.1 | - | - |
Data sourced from presentations of the FIBRONEER-IPF trial results.[3]
Table 2: Change in Forced Vital Capacity (FVC) in Patients with Progressive Pulmonary Fibrosis (PPF) over 52 Weeks (FIBRONEER-ILD Trial)
| Treatment Group | Difference in FVC Decline Compared to Placebo (mL) | 95% Confidence Interval | P-value |
| Nerandomilast 9 mg | 81.1 | 46.0 to 116.3 | <0.001 |
| Nerandomilast 18 mg | 67.2 | 31.9 to 102.5 | <0.001 |
Data sourced from the FIBRONEER-ILD trial results.[2]
Table 3: Pooled Analysis of Mortality Risk Reduction (IPF and PPF)
| Patient Group | Treatment | Risk Reduction in Death vs. Placebo | Hazard Ratio (95% CI) |
| Monotherapy | Nerandomilast 18 mg | 59% (nominally significant) | 0.41 (0.24-0.70) |
| Combination with Nintedanib | Nerandomilast | 41% (downward trend) | 0.59 (0.37-0.94) |
This pooled analysis suggests a potential mortality benefit, although it's important to note the key secondary endpoint for the individual trials was not met.[4]
Experimental Protocols
The efficacy data presented is derived from the FIBRONEER™ global Phase III clinical trial program, which consists of two key studies:
-
FIBRONEER-IPF (NCT05321069): A Phase III, double-blind, randomized, placebo-controlled trial that evaluated the efficacy and safety of Nerandomilast over at least 52 weeks in 1,177 patients with IPF.[1] Participants were randomized to receive Nerandomilast 9 mg twice daily, 18 mg twice daily, or a placebo.[1] A significant portion of the enrolled patients (77.7%) were already receiving standard antifibrotic therapy.[1]
-
FIBRONEER-ILD (NCT05321082): A Phase III, double-blind, randomized, placebo-controlled trial assessing the efficacy and safety of Nerandomilast over a minimum of 52 weeks in 1,176 patients with PPF.[1] The randomization and dosing were similar to the FIBRONEER-IPF trial. In this study, 43.5% of participants were on background nintedanib therapy.[1]
Primary Endpoint: The primary endpoint for both trials was the absolute change from baseline in Forced Vital Capacity (FVC) in mL at week 52.[1][5]
Key Secondary Endpoint: The key secondary endpoint for both trials was a composite of the time to the first acute exacerbation of the interstitial lung disease, the first hospitalization for a respiratory cause, or death.[5] As noted, this endpoint was not met in either study.[5]
Mechanism of Action and Signaling Pathway
Nerandomilast is a preferential inhibitor of the phosphodiesterase 4B (PDE4B) enzyme.[6] PDE4B is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial secondary messenger involved in inflammation and fibrosis.[4] By inhibiting PDE4B, Nerandomilast increases intracellular cAMP levels, which in turn is believed to exert anti-inflammatory and anti-fibrotic effects.[6]
Caption: Nerandomilast inhibits PDE4B, increasing cAMP levels and promoting anti-inflammatory and anti-fibrotic effects.
Experimental Workflow
The FIBRONEER™ clinical trials followed a standard double-blind, randomized, placebo-controlled design. The workflow for a participating patient is illustrated below.
Caption: Workflow of the FIBRONEER™ Phase III clinical trials.
Conclusion
The available data from the FIBRONEER™ program indicates that this compound is effective at slowing the progressive decline in lung function in patients with IPF and PPF. This effect is consistently observed whether the drug is used as a monotherapy or in combination with existing antifibrotic treatments. While the primary endpoint of FVC decline was met, the lack of a statistically significant effect on the key secondary composite endpoint warrants further investigation. The potential for a mortality benefit, particularly in the monotherapy group, is a promising finding that requires confirmation in subsequent studies. This compound represents a potential new therapeutic option for patients with pulmonary fibrosis, with a safety and tolerability profile that appears comparable to placebo in terms of treatment discontinuation rates.[4][7]
References
- 1. Global phase III trials demonstrate that nerandomilast slowed lung function decline in IPF and PPF, with similar discontinuation rates to placebo | Financial Post [financialpost.com]
- 2. Potential of phosphodiesterase 4B inhibition in the treatment of progressive pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Nerandomilast in Patients with Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
A Comparative Guide to the Immunomodulatory Effects of Nerandomilast on Human PBMCs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory effects of Nerandomilast on human peripheral blood mononuclear cells (PBMCs) with other relevant therapeutic agents. The information is supported by experimental data to aid in the evaluation of Nerandomilast as a potential immunomodulatory drug.
Executive Summary
Nerandomilast, a preferential phosphodiesterase 4B (PDE4B) inhibitor, demonstrates potent anti-inflammatory effects on human PBMCs by inhibiting the production of key pro-inflammatory cytokines. This guide compares its in vitro efficacy with other PDE4 inhibitors, such as Roflumilast and Apremilast, and discusses its potential advantages. Furthermore, a qualitative comparison with the approved idiopathic pulmonary fibrosis (IPF) treatments, Nintedanib (B1663095) and Pirfenidone (B1678446), is provided to offer a broader perspective on its immunomodulatory profile.
Data Presentation: In Vitro Inhibition of Cytokine Production in Human PBMCs
The following table summarizes the available quantitative data on the inhibitory effects of Nerandomilast and comparator compounds on the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-2 (IL-2) in human PBMCs.
| Compound | Target Cytokine | Stimulant | IC50 / EC50 (nM) | Cell Type |
| Nerandomilast | TNF-α | Lipopolysaccharide (LPS) | 35 | Human PBMCs[1] |
| IL-2 | Phytohemagglutinin (PHA) | 9 | Human PBMCs[1] | |
| Apremilast | TNF-α | Lipopolysaccharide (LPS) | 110 | Human PBMCs |
| IL-2 | - | 290 | Human T-lymphocytes[2] | |
| Roflumilast | TNF-α | Lipopolysaccharide (LPS) | 0.12 (EC50) | Human Lung Parenchymal Explants[3][4] |
| Nintedanib | TNF-α / IL-2 | Various | Data not available for direct IC50 in stimulated PBMCs. Immunomodulatory effects are documented through different mechanisms. | Various |
| Pirfenidone | TNF-α | Lipopolysaccharide (LPS) | No direct inhibition of peak TNF-α levels was observed in one study. However, it has been shown to reduce TNF-α release from neutrophils. | Rat BAL fluid[5][6], Human Neutrophils[7] |
Note: IC50 represents the half-maximal inhibitory concentration, while EC50 represents the half-maximal effective concentration. Data for Roflumilast is from lung explants, which may not be directly comparable to PBMC data. The immunomodulatory effects of Nintedanib and Pirfenidone are complex and not solely defined by direct cytokine inhibition in PBMCs.
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
A standard method for isolating PBMCs from whole blood is through density gradient centrifugation using Ficoll-Paque.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque density gradient medium
-
Phosphate-buffered saline (PBS)
-
Centrifuge
Procedure:
-
Dilute the whole blood with an equal volume of PBS.
-
Carefully layer the diluted blood over the Ficoll-Paque medium in a centrifuge tube, avoiding mixing.
-
Centrifuge the tubes at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation at 200 x g for 10 minutes to remove any remaining platelets and Ficoll-Paque.
-
Resuspend the final PBMC pellet in a suitable cell culture medium for subsequent experiments.
In Vitro Cytokine Inhibition Assay
This protocol outlines the general procedure for assessing the inhibitory effect of a compound on cytokine production by stimulated PBMCs.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium (supplemented with fetal bovine serum, L-glutamine, and penicillin-streptomycin)
-
Stimulants: Lipopolysaccharide (LPS) for TNF-α induction, Phytohemagglutinin (PHA) for IL-2 induction.
-
Test compounds (e.g., Nerandomilast) at various concentrations.
-
96-well cell culture plates
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for TNF-α and IL-2.
Procedure:
-
Seed the isolated PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells per well in complete RPMI-1640 medium.
-
Pre-incubate the cells with varying concentrations of the test compound for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Following pre-incubation, add the appropriate stimulant to the wells:
-
For TNF-α inhibition: Add LPS to a final concentration of 10-100 ng/mL.
-
For IL-2 inhibition: Add PHA to a final concentration of 1-10 µg/mL.
-
-
Incubate the plates for a specified period (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plates to pellet the cells and collect the supernatants.
-
Measure the concentration of TNF-α or IL-2 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration compared to the stimulated control (no compound) and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Nerandomilast and PDE4 Inhibitor Signaling Pathway
Nerandomilast, as a PDE4B inhibitor, exerts its immunomodulatory effects by increasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2][8] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein).[1] Activated CREB translocates to the nucleus and modulates the transcription of various genes, leading to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-2.[1]
Caption: PDE4B inhibition by Nerandomilast increases cAMP, leading to reduced pro-inflammatory cytokine production.
Experimental Workflow for Cytokine Inhibition Assay
The following diagram illustrates the key steps involved in assessing the immunomodulatory effects of a test compound on human PBMCs.
Caption: Workflow for evaluating the in vitro immunomodulatory effects of a compound on human PBMCs.
Comparative Discussion
Nerandomilast vs. Other PDE4 Inhibitors:
The available data indicates that Nerandomilast is a potent inhibitor of both TNF-α and IL-2 production in human PBMCs, with IC50 values in the low nanomolar range.[1] In comparison, Apremilast shows lower potency for TNF-α inhibition and significantly lower potency for IL-2 inhibition.[2] While direct PBMC data for Roflumilast is limited in the provided search results, its potent EC50 for TNF-α inhibition in lung tissue suggests it is also a highly active compound.[3][4] A key differentiator for Nerandomilast is its preferential inhibition of the PDE4B isoform, which is thought to be the primary isoform involved in inflammation, while having less activity against PDE4D, which is associated with emetic side effects.[2][8] This selectivity may offer a better therapeutic window for Nerandomilast compared to less selective PDE4 inhibitors.
Nerandomilast vs. Nintedanib and Pirfenidone:
Nintedanib and Pirfenidone are approved for the treatment of IPF and exert their effects through multiple mechanisms, including anti-fibrotic and immunomodulatory actions.
-
Nintedanib: As a tyrosine kinase inhibitor, Nintedanib targets receptors such as VEGFR, FGFR, and PDGFR.[9][10] Its immunomodulatory effects are thought to be mediated through the inhibition of signaling pathways involved in fibroblast proliferation and differentiation rather than direct, potent inhibition of cytokine release from immune cells in the same manner as PDE4 inhibitors.[9]
-
Pirfenidone: The precise mechanism of action of Pirfenidone is not fully elucidated, but it is known to have both anti-fibrotic and anti-inflammatory properties.[11][12][13] Some studies suggest it can modulate various cytokines, including TNF-α and IL-6, though its effect on LPS-induced peak TNF-α levels in some models was not significant.[5][6] Its immunomodulatory effects appear to be broader and less targeted to a specific enzyme compared to Nerandomilast.
Conclusion
Nerandomilast demonstrates significant potential as an immunomodulatory agent, with potent inhibitory effects on the production of key pro-inflammatory cytokines in human PBMCs. Its preferential targeting of PDE4B may provide a favorable efficacy and safety profile compared to less selective PDE4 inhibitors. While a direct quantitative comparison with Nintedanib and Pirfenidone on PBMC cytokine release is challenging due to their different mechanisms of action, Nerandomilast's focused anti-inflammatory activity presents a compelling rationale for its development in immune-mediated diseases. Further head-to-head studies in relevant disease models are warranted to fully elucidate its comparative therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]
- 3. Roflumilast Inhibits Lipopolysaccharide-Induced Tumor Necrosis Factor-α and Chemokine Production by Human Lung Parenchyma | PLOS One [journals.plos.org]
- 4. Roflumilast Inhibits Lipopolysaccharide-Induced Tumor Necrosis Factor-α and Chemokine Production by Human Lung Parenchyma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Relevance of the Anti-inflammatory Effects of Roflumilast on Human Bronchus: Potentiation by a Long-Acting Beta-2-Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of experimental acute pulmonary inflammation by pirfenidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel insights in phosphodiesterase 4 subtype inhibition to target neuroinflammation and stimulate remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pirfenidone use in fibrotic diseases: What do we know so far? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pirfenidone for Idiopathic Pulmonary Fibrosis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Antifibrotic Therapy: Synergistic Effects of Nerandomilast Dihydrate with Standard of Care
For researchers, scientists, and drug development professionals, the quest for more effective treatments for idiopathic pulmonary fibrosis (IPF) has been a long and arduous journey. The recent emergence of Nerandomilast dihydrate, a preferential phosphodiesterase 4B (PDE4B) inhibitor, marks a significant milestone. Clinical data from the FIBRONEER trials have not only established its efficacy as a monotherapy but have also illuminated its potential to work in concert with existing antifibrotic drugs, pirfenidone (B1678446) and nintedanib (B1663095), heralding a new paradigm in the management of this devastating disease.
This guide provides an objective comparison of Nerandomilast's performance, both alone and in combination with current standard-of-care therapies. It delves into the supporting experimental data from preclinical and clinical studies, offering a comprehensive resource for understanding the synergistic potential of this novel therapeutic agent.
Unveiling the Synergistic Potential: A Head-to-Head Look at Clinical Efficacy
The cornerstone of evidence for the synergistic effects of Nerandomilast comes from the Phase III FIBRONEER-IPF and FIBRONEER-ILD clinical trials. These studies evaluated the efficacy of Nerandomilast in patients with IPF and other progressive pulmonary fibrosis (PPF), a significant portion of whom were already receiving treatment with pirfenidone or nintedanib.[1][2][3]
The primary endpoint in these trials was the annual rate of decline in Forced Vital Capacity (FVC), a key measure of lung function. The results demonstrated that the addition of Nerandomilast to the existing antifibrotic regimen led to a clinically meaningful slowing of FVC decline compared to placebo.
Quantitative Data Summary
The following tables summarize the key efficacy data from the FIBRONEER-IPF trial, highlighting the additive benefits of Nerandomilast when used in combination with pirfenidone or nintedanib.
Table 1: Adjusted Mean Change in FVC (mL) from Baseline at 52 Weeks in the FIBRONEER-IPF Trial [4]
| Treatment Group | Adjusted Mean Change in FVC (mL) |
| Placebo | -183.5 |
| Nerandomilast 9 mg | -138.6 |
| Nerandomilast 18 mg | -114.7 |
Table 2: Reduction in FVC Decline with Nerandomilast Combination Therapy vs. Monotherapy in Subgroup Analysis of the FIBRONEER-IPF Trial [4]
| Combination Therapy | Reduction in FVC Decline Compared to Monotherapy |
| Nerandomilast 18 mg + Nintedanib | 38.1% |
| Nerandomilast 18 mg + Pirfenidone | 32.2% |
These data robustly suggest that this compound provides an additional therapeutic benefit to patients already receiving standard-of-care antifibrotic treatment, indicating a synergistic or additive effect in mitigating the progression of pulmonary fibrosis.
Deciphering the Mechanisms of Synergy: A Multi-pronged Attack on Fibrosis
The observed clinical synergy is underpinned by the distinct yet complementary mechanisms of action of Nerandomilast, pirfenidone, and nintedanib. While all three drugs ultimately target the fibrotic process, they do so by intervening at different points in the complex signaling cascades that drive the disease.
This compound: As a preferential inhibitor of PDE4B, Nerandomilast increases intracellular levels of cyclic AMP (cAMP).[5] Elevated cAMP has potent anti-inflammatory and antifibrotic effects, including the suppression of pro-inflammatory cytokine release and the inhibition of fibroblast proliferation and differentiation into myofibroblasts.[6]
Pirfenidone: The exact mechanism of pirfenidone is not fully elucidated, but it is known to downregulate the transforming growth factor-beta (TGF-β) signaling pathway, a central driver of fibrosis.[1][3][7][8] It also exhibits broader anti-inflammatory and antioxidant properties.
Nintedanib: Nintedanib is a small molecule inhibitor of multiple tyrosine kinases, including the receptors for vascular endothelial growth factor (VEGFR), fibroblast growth factor (FGFR), and platelet-derived growth factor (PDGFR).[5] By blocking these receptors, nintedanib interferes with key processes in fibroblast proliferation, migration, and survival.
The synergistic effect likely arises from the simultaneous targeting of multiple, critical pathways in the fibrotic process. Nerandomilast's broad anti-inflammatory and cAMP-mediated antifibrotic actions complement the more targeted inhibition of the TGF-β pathway by pirfenidone and the receptor tyrosine kinase blockade by nintedanib.
Caption: Synergistic targeting of key fibrotic pathways.
Supporting Preclinical Evidence: Experimental Protocols
The clinical findings are supported by a wealth of preclinical research utilizing in vitro and in vivo models of pulmonary fibrosis. These studies provide the foundational evidence for the antifibrotic effects of these drugs and offer a framework for investigating their synergistic potential.
In Vitro Model: TGF-β Stimulated Human Lung Fibroblasts
This assay is a cornerstone for evaluating the direct antifibrotic effects of therapeutic compounds on the key effector cells in fibrosis.
Objective: To assess the ability of Nerandomilast, pirfenidone, and nintedanib, alone and in combination, to inhibit the differentiation of human lung fibroblasts into myofibroblasts, a critical step in the fibrotic process.
Methodology:
-
Cell Culture: Primary human lung fibroblasts isolated from IPF patients or healthy donors are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[9]
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere. The medium is then replaced with low-serum medium (0.5% FBS) containing the test compounds (Nerandomilast, pirfenidone, nintedanib) at various concentrations, both individually and in combination.
-
Stimulation: After a pre-incubation period with the drugs (typically 1-2 hours), transforming growth factor-beta 1 (TGF-β1) is added to the wells at a final concentration of 2-10 ng/mL to induce myofibroblast differentiation.[10]
-
Incubation: The cells are incubated for 48-72 hours to allow for the expression of fibrotic markers.
-
Endpoint Analysis:
-
Immunofluorescence: Cells are fixed, permeabilized, and stained for alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation. Nuclei are counterstained with DAPI. Images are captured using a high-content imaging system, and the intensity of α-SMA staining is quantified.[11][12]
-
Western Blot: Cell lysates are collected, and protein expression levels of α-SMA and collagen type I are determined by Western blotting.
-
qPCR: RNA is extracted from the cells, and the gene expression of fibrotic markers such as ACTA2 (α-SMA) and COL1A1 (collagen type I) is quantified using real-time quantitative polymerase chain reaction (qPCR).[9]
-
Caption: Workflow for in vitro antifibrotic drug testing.
In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis in Mice
This is the most widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential antifibrotic therapies.[13][14][15]
Objective: To determine the in vivo efficacy of Nerandomilast, pirfenidone, and nintedanib, alone and in combination, in reducing lung fibrosis in a mouse model.
Methodology:
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) (typically 1.5-3.0 U/kg) is administered to induce lung injury and subsequent fibrosis.[13][16]
-
Treatment: Treatment with the test compounds is typically initiated 7-10 days after bleomycin administration, once the fibrotic phase has been established.[15] The drugs are administered daily via oral gavage at predetermined doses. Combination therapy groups receive co-administration of the respective drugs.
-
Study Duration: The study typically lasts for 14-28 days after bleomycin instillation.[16]
-
Endpoint Analysis:
-
Histopathology: Lungs are harvested, fixed, and sectioned. Sections are stained with Masson's trichrome to visualize collagen deposition. The extent of fibrosis is semi-quantitatively scored using the Ashcroft scoring system.[15]
-
Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the levels of hydroxyproline, an amino acid abundant in collagen.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to assess inflammation by measuring total and differential cell counts (macrophages, neutrophils, lymphocytes) and the levels of pro-inflammatory cytokines.[13][14]
-
Gene and Protein Expression: Lung tissue homogenates are used to measure the expression of fibrotic and inflammatory markers by qPCR and Western blotting.
-
Caption: Workflow for in vivo antifibrotic drug testing.
Conclusion: A Brighter Future for IPF Patients
The advent of this compound represents a significant advancement in the therapeutic landscape for idiopathic pulmonary fibrosis. The compelling clinical data from the FIBRONEER trials, supported by a strong preclinical rationale, clearly indicate that Nerandomilast not only offers a new monotherapy option but also holds immense promise as a synergistic partner to existing antifibrotic drugs.
The ability to target multiple, distinct pathways involved in the pathogenesis of fibrosis through combination therapy opens up new avenues for improving patient outcomes. As our understanding of the intricate molecular mechanisms of these synergistic interactions continues to grow, we can anticipate the development of even more effective and personalized treatment strategies for patients battling this relentless disease. The future of IPF therapy appears brighter, with the potential for combination regimens to significantly slow disease progression and improve the quality of life for those affected.
References
- 1. Suppression of TGF-β pathway by pirfenidone decreases extracellular matrix deposition in ocular fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nerandomilast in Patients with Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pirfenidone alleviates pulmonary fibrosis in vitro and in vivo through regulating Wnt/GSK-3β/β-catenin and TGF-β1/Smad2/3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. the-innovation.org [the-innovation.org]
- 5. xtalks.com [xtalks.com]
- 6. Nerandomilast – A Multifrontal Therapeutic Approach to Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of pirfenidone on proliferation, TGF-β-induced myofibroblast differentiation and fibrogenic activity of primary human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Service: In Vitro Assay for Fibrosis Evaluation | SMC Laboratories Inc. [smccro-lab.com]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 14. researchgate.net [researchgate.net]
- 15. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Nerandomilast Dihydrate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like nerandomilast (B10856306) dihydrate are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of nerandomilast dihydrate, aligning with established safety data.
This compound, an orally active inhibitor of phosphodiesterase 4B (PDE4B), is under investigation for its potential in treating inflammatory and fibrotic diseases.[1][2][3] Its handling and disposal require adherence to specific safety precautions due to its classification for acute toxicity, suspected reproductive toxicity, and potential for organ damage through prolonged or repeated exposure.[4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of nerandomilast is provided in the table below. Understanding these properties is fundamental to its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅ClN₆O₂S | MedchemExpress[4], PubChem[5] |
| Molecular Weight | 448.97 g/mol | MedchemExpress[4], PubChem[5] |
| CAS Number | 1423719-30-5 | MedchemExpress[4] |
Hazard Identification and Safety Precautions
Nerandomilast is classified with the following hazards:
-
H302: Harmful if swallowed.[4]
-
H361: Suspected of damaging fertility or the unborn child.[4]
-
H372: Causes damage to organs through prolonged or repeated exposure.[4]
Personal Protective Equipment (PPE): When handling this compound, it is mandatory to wear appropriate personal protective equipment. This includes:
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local regulations.[4][6]
1. Waste Identification and Segregation:
- All materials contaminated with this compound, including unused product, empty containers, and cleaning materials, should be considered hazardous waste.
- Segregate this waste from other laboratory waste streams to prevent cross-contamination.
2. For Spills and Contaminated Materials:
- In the event of a spill, prevent further leakage or spillage if it is safe to do so.[4]
- Keep the product away from drains and water courses.[4]
- Absorb spills with a finely-powdered, liquid-binding material such as diatomite or universal binders.[4]
- Decontaminate surfaces and equipment by scrubbing with alcohol.[4]
- Collect all contaminated materials, including the absorbent, into a designated, labeled hazardous waste container.
3. Disposal of Unused Product and Empty Containers:
- Unused this compound should be disposed of as hazardous waste. Do not discard it down the drain or in the regular trash.
- One safety data sheet suggests that the container and all unused contents may be burned.[6] This should only be performed by a licensed waste disposal company with incineration capabilities.
- Empty containers may retain product residue and should be treated as hazardous waste.[6] They should be taken to an approved waste handling site for recycling or disposal.[6]
4. Final Disposal:
- Dispose of the hazardous waste container through a licensed and certified hazardous waste disposal company.
- The waste code should be assigned in discussion between the user, the producer, and the waste disposal company to ensure compliance with all regulations.[6]
Logical Flow for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
While one source indicates that the product is not classified as environmentally hazardous, it is crucial to recognize that large or frequent spills can have a harmful or damaging effect on the environment.[6] Therefore, adherence to these stringent disposal protocols is essential for maintaining a safe laboratory environment and ensuring environmental stewardship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Nerandomilast, (S)- | C20H25ClN6O2S | CID 169490721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
